4-Aminophenol
Description
Historical Context and Evolution of Research on 4-Aminophenol
Research into aminophenols, including this compound, has a history rooted in their early recognition as commercially important compounds. These molecules found initial significance in industries such as photography, pharmaceuticals, and chemical dye production. researchgate.net The development of methods for their synthesis and the exploration of their reactivity have been central to their evolving role in chemical research. Early production methods for this compound involved the reduction of the corresponding nitrophenol, often using reducing agents like iron. wikipedia.org Another historical route involved the partial hydrogenation of nitrobenzene (B124822), which yields phenylhydroxylamine, followed by a rearrangement reaction (Bamberger rearrangement) that primarily produces this compound. wikipedia.org The historical use of this compound as a developer for black-and-white film, notably marketed under the name Rodinal, highlights its early importance in chemical applications. wikipedia.org Over time, research has expanded beyond these initial applications to explore its broader utility as a chemical intermediate and building block in the synthesis of a wider range of organic compounds.
Significance of this compound as a Chemical Building Block and Intermediate
This compound holds significant importance as a chemical building block and intermediate in organic synthesis due to the presence of its reactive amino and hydroxyl functional groups on an aromatic ring. wikipedia.orgkajay-remedies.com This structure allows it to participate in a variety of chemical transformations. One of its most prominent roles is as a key intermediate in the industrial synthesis of paracetamol (acetaminophen). wikipedia.orgchemicalbook.com The reaction involves treating this compound with acetic anhydride (B1165640). wikipedia.orgresearchgate.net
Beyond pharmaceuticals, this compound serves as a precursor in the synthesis of various classes of compounds, including dyes and pigments. chemicalbook.comtaylorandfrancis.com It is utilized in the production of colorants for textiles, plastics, and printing inks. chemicalbook.com Its reactivity also makes it valuable in the synthesis of specialty chemicals and polymers, such as polyimides and polyamides, which exhibit desirable properties like thermal stability and mechanical strength. kajay-remedies.comchemicalbook.com The compound's ability to undergo reactions such as alkylation, acylation, diazonium salt formation, cyclization, and condensation further underscores its versatility as a chemical intermediate. researchgate.net Furthermore, this compound has been explored in on-surface chemistry as a building block for synthesizing new two-dimensional nanostructures. csic.es
Isomeric Considerations: Comparison with 2-Aminophenol (B121084) and 3-Aminophenol (B1664112)
This compound is one of three isomeric aminophenols, the others being 2-aminophenol (ortho-aminophenol) and 3-aminophenol (meta-aminophenol). researchgate.netatamanchemicals.com These isomers share the same molecular formula (C₆H₇NO) and molar mass (109.13 g/mol ) wikipedia.orgnih.govfishersci.nochemcess.com, but differ in the relative positions of the amino and hydroxyl groups on the benzene (B151609) ring. This positional difference leads to variations in their physical and chemical properties.
| Property | This compound | 2-Aminophenol | 3-Aminophenol |
| Appearance | White to reddish-yellow crystals wikipedia.org | White orthorhombic, bipyramidal needles researchgate.net | White prisms researchgate.net |
| Stability in Air | Easily undergoes oxidation to colored products; difficult to maintain in free state researchgate.net | Easily undergoes oxidation to colored products researchgate.net | Fairly stable in air researchgate.net |
| Melting Point | 187.5 °C (460.6 K) wikipedia.org | 174 °C (447 K) wikipedia.org | 253 to 259 °F (122.8 to 126.1 °C) nih.gov |
| Solubility in Water | Moderately soluble (approx. 1 g/100 mL at RT) solubilityofthings.com | Slightly soluble in cold, soluble in hot water wikipedia.org | Soluble (35mg/ml at 20°C) fishersci.se |
| Oxidation | Oxidizes readily in the presence of a base wikipedia.org | Undergoes oxidation reactions, forming colored products guidechem.com | Relatively stable, doesn't oxidize easily chemcess.com |
Both 2-aminophenol and this compound are known to undergo oxidation relatively easily, a property that contributes to their use as photographic developers. researchgate.netchemcess.com In contrast, 3-aminophenol is noted for its greater stability in air and does not oxidize as readily as its isomers. researchgate.netchemcess.com The acidity of the hydroxyl group in aminophenols is influenced by the presence of the amino group, and they can behave as either weak acids or weak bases, although their basic character typically predominates. researchgate.net The different arrangements of the functional groups also lead to variations in their reactivity in specific chemical transformations, such as cyclization and condensation reactions. researchgate.net
Overview of Key Research Domains in this compound Chemistry
Current research involving this compound spans several key domains within chemistry. A significant area of focus is its continued role as a crucial intermediate in the synthesis of pharmaceuticals, particularly paracetamol, with ongoing research into optimizing synthesis routes. wikipedia.orgchemicalbook.comresearchgate.net
Another important research domain is the catalytic reduction of 4-nitrophenol (B140041) to this compound. taylorandfrancis.comacs.org This reaction is of interest due to 4-nitrophenol being a toxic environmental pollutant, and its conversion to the less toxic this compound is a desirable transformation. taylorandfrancis.commdpi.com Research in this area explores various catalytic systems, including metal nanoparticles and nanocomposites, to achieve efficient, selective, and environmentally friendly reduction. taylorandfrancis.comacs.orgmdpi.com
Furthermore, this compound is being investigated in the field of material science, particularly in the synthesis of polymers like polyimides and polyamides, where its structure contributes to the properties of the resulting materials. kajay-remedies.com Its chemical reactivity is also being explored in novel synthetic methodologies, such as on-surface chemistry for the creation of new low-dimensional structures. csic.es Research also touches upon analytical methods for the detection and quantification of this compound, for example, using techniques like HPLC and SERS, which are relevant in quality control and environmental monitoring. sigmaaldrich.comresearchgate.net The fundamental chemical properties and reactions of this compound, including its oxidation behavior and reactions involving its amino and hydroxyl groups, remain subjects of ongoing investigation to better understand and utilize this versatile compound. researchgate.netatamanchemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminophenol | |
|---|---|---|
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InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2 | |
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InChI Key |
PLIKAWJENQZMHA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1N)O | |
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Molecular Formula |
C6H7NO | |
| Record name | P-AMINOPHENOL | |
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Related CAS |
25668-00-2, Array | |
| Record name | p-Aminophenol homopolymer | |
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DSSTOX Substance ID |
DTXSID3024499 | |
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Molecular Weight |
109.13 g/mol | |
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Physical Description |
P-aminophenol appears as white or reddish-yellow crystals or light brown powder. Turns violet when exposed to light. (NTP, 1992), Dry Powder, White or reddish-yellow crystals or light-brown powder that turns violet when exposed to light; [CAMEO], Solid | |
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Boiling Point |
543 °F at 760 mmHg (Decomposes) (NTP, 1992), 284 °C at 760 mm Hg, decomposes; 167 °C at 8.0 mm Hg; 150 °C at 3.0 mm Hg; 130.2 °C at 0.3 mm Hg, BP: Can be sublimed at 0.3 mm Hg and 110 °C without decomposition ... forms salts with acids and bases ... Deteriorates under the influence of air and light ... Commercial product usually pink ... MP of commercial product 186 °C, 187.5 °C | |
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Flash Point |
195 °C (383 °F) - closed cup | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Solubility in water: 0.39% at 0 °C; 0.65% at 24 °C; 0.80% at 30 °C; in ethyl methyl ketone: 9.3% at 58.5 °C; in absolute ethanol: 4.5% at 0 °C; practically insoluble in benzene and chloroform, Slightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide., Very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkalies, In water, 1.6X10+3 mg/L at 20 °C, 16.0 mg/mL | |
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Density |
4-Aminophenol crystals exist in two forms. The alpha form (from alcohol, water, or ethyl acetate) is the more stable and has an orthorhombic pyramidal structure, density 1.290 g/cu cm /alpha-4-Aminophenol/ | |
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Vapor Pressure |
0.00004 [mmHg], 4.0X10-5 mm Hg at 25 °C | |
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Color/Form |
Orthorhombic plates from water, White plates from water, Colorless crystals, White or reddish yellow crystals turn violet on exposure to light | |
CAS No. |
123-30-8 | |
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Melting Point |
367 to 369 °F (NTP, 1992), 367-369 °F, 187.5 °C, 187.50 °C. @ 760.00 mm Hg | |
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Advanced Synthetic Methodologies for 4 Aminophenol
Catalytic Reduction Approaches
The catalytic reduction of nitro compounds, particularly 4-nitrophenol (B140041) (4-NP) or nitrobenzene (B124822), is a primary route for synthesizing 4-aminophenol. unimi.ittaylorandfrancis.com This transformation typically involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Various catalytic systems have been developed for this purpose, employing both noble and non-noble metals. unimi.it
Noble Metal Catalysis (e.g., PdNPs, Au, Pt, Ru)
Noble metals, including palladium (Pd), gold (Au), platinum (Pt), and ruthenium (Ru), are extensively studied catalysts for the reduction of 4-nitrophenol to this compound. taylorandfrancis.commdpi.comresearchgate.netacs.org Their high catalytic activity stems from their unique electronic structures and the high surface-area-to-volume ratio when used in nanoparticle form. researchgate.netacs.org
Noble metal nanoparticles (NPs) have demonstrated excellent results in the catalytic reduction of 4-NP, often achieving total conversion in a short reaction time. mdpi.com However, a challenge associated with noble metal nanoparticles is their tendency to aggregate during the reaction, which can lead to a significant decrease in catalytic activity over time. mdpi.com Various strategies, such as using supporting materials or stabilizing ligands, are employed to mitigate this aggregation and maintain catalytic performance. researchgate.net
The catalytic reduction of 4-nitrophenol using noble metal nanoparticles typically involves sodium borohydride (B1222165) (NaBH₄) as a reducing agent. researchgate.netlongdom.orgnih.gov The reaction is often monitored by UV-Vis spectroscopy, observing the decrease in the characteristic peak of 4-NP (around 400 nm) and the appearance of a new peak for 4-AP (around 300 nm). longdom.orgnih.govmdpi.comrasayanjournal.co.in
Hydrogenation over Raney Nickel Catalyst
Raney nickel is a widely used non-noble metal catalyst, but it is also mentioned in the context of hydrogenation for producing aminophenols. While primarily a non-noble metal catalyst, its application in hydrogenation reactions aligns with the broader theme of catalytic reduction. One study reported the reduction of 4-nitrophenol to this compound using hydrazine (B178648) as a reducing agent with a Raney nickel catalyst in an ethanol-water solvent. researchgate.netncl.res.in Another patent describes the use of Raney nickel and palladium catalysts for the reduction of nitro-aminophenol, although this specifically concerns the reduction of a nitro group on an existing aminophenol structure. epo.orggoogle.com
Catalytic Dehydrogenation of Nitrobenzene
The synthesis of this compound can also be achieved through the catalytic hydrogenation of nitrobenzene in an acidic medium. acs.orgepo.orgacs.org This process typically involves a supported platinum-based catalyst. acs.orgepo.orgacs.org The reaction proceeds via the initial partial hydrogenation of nitrobenzene to phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement in situ to form this compound. acs.orgacs.org A competing side reaction in this process is the further hydrogenation of phenylhydroxylamine to aniline. acs.orgacs.org
Historically, platinum oxide catalysts have been used for the catalytic hydrogenation of nitrobenzene to p-aminophenol in a sulfuric acid medium. epo.orggoogle.comgoogle.com More recent research has explored the use of mono or bimetallic nickel catalysts, sometimes combined with traces of noble metals like Pt or Pd, as a more cost-effective alternative for the single-step hydrogenation of nitrobenzene to p-aminophenol in the presence of an aqueous acid. epo.orggoogle.comgoogle.com For instance, a process using a mono or bimetallic nickel catalyst containing 5-20% nickel in aqueous acid with hydrogen pressure at 80-120°C for 1 to 4 hours has been described. epo.orggoogle.comgoogle.com
Data on Nitrobenzene Hydrogenation to p-Aminophenol using Ni/ZSM-5 Catalysts:
| Catalyst | Nitrobenzene Conversion (%) | PAP Selectivity (%) | Aniline Selectivity (%) | Temperature (°C) | Pressure (psig) |
| 10% Ni/ZSM-5 | 45 | 45 | 55 | 120 | 400 |
| 10% Ni-0.05% Pt/ZSM-5 | 49 | 11 | 79 | 120 | 400 |
Data extracted from google.com.
Another approach involves transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source, using catalysts like Pt/C combined with a solid acid such as SO₄²⁻/ZrO₂. rsc.org
Non-Noble Metal Catalysis (e.g., Cu, Fe)
The development of non-noble metal catalysts for this compound synthesis offers economic advantages and contributes to the sustainability of raw materials, as noble metals are expensive. mdpi.com Copper (Cu) and iron (Fe) based catalysts have shown promise in the reduction of nitro compounds. unimi.itmdpi.comnsrrc.org.tw
Iron Nanocatalysts in p-Aminophenol Degradation
While the primary focus is on synthesis, some research explores the use of iron nanocatalysts in the degradation of p-aminophenol, highlighting the reactivity of iron-based materials with this compound. nih.gov For example, nanostructured iron hybrid catalysts have been investigated for the complete degradation of p-aminophenol in aqueous solution at room temperature in the presence of hydrogen peroxide. nih.gov These catalysts, such as iron carbonate nanorods or nanoparticles, demonstrated efficient degradation of p-aminophenol within minutes under optimal conditions. nih.gov This indicates the potential for iron-based materials to interact with aminophenols, although this specific application is related to decomposition rather than synthesis from nitro compounds.
However, zero-valent iron (nZVI) nanoparticles and bimetallic iron nanocatalysts (e.g., nZVI@Cu) have also been successfully used for the catalytic reduction of 4-nitrophenol to this compound in wastewater treatment contexts. nsrrc.org.tw This aligns with the synthetic theme, demonstrating the utility of iron in converting nitro compounds to amino compounds.
Copper Metal in 4-Nitrophenol Reduction
Copper-based catalysts are effective for the reduction of 4-nitrophenol to this compound, often using NaBH₄ as the reducing agent. longdom.orgnih.govmdpi.comrsc.orgchemijournal.comcapes.gov.br Copper nanoparticles (CuNPs) have gained interest due to their cost-effectiveness and natural abundance compared to noble metals like Ag, Pt, and Au. longdom.org
Various forms of copper catalysts have been explored, including in situ generated copper nanoparticles, copper ferrite (B1171679) (CuFe₅O₈), copper(II) complexes with Schiff base ligands, and porous carbon-supported Cu/Cu₂O composites. nih.govmdpi.comrsc.orgcapes.gov.br
Studies have shown that copper nanoparticles can efficiently catalyze the reduction of 4-nitrophenol at room temperature with good recyclability. rsc.org For instance, in situ generated Cu nanoparticles catalyzed the reduction of 4-nitrophenol with high efficiency. rsc.org Copper ferrite (CuFe₅O₈) synthesized by co-precipitation has also demonstrated nearly 100% conversion of 4-nitrophenol to this compound within a short reaction time (less than 9 minutes) when calcined at 600 °C. mdpi.com The catalytic activity of copper-based catalysts can be influenced by factors such as particle size, morphology, and the presence of supporting materials or ligands. longdom.orgnih.gov
Data on 4-Nitrophenol Reduction using Copper-based Catalysts:
| Catalyst | Reducing Agent | Conversion (%) | Reaction Time | Notes |
| CuFe₅O₈ (calcined at 600 °C) mdpi.com | NaBH₄ | ~100 | < 9 min | Efficient and reusable |
| In situ generated Cu nanoparticles rsc.org | NaBH₄ | Efficient | Not specified | Good recyclability |
| Copper(II) complex 3 nih.gov | NaBH₄ | 97.5 | Not specified | N,O-chelating Schiff base ligand |
| Fe₂O₃-Cu₂O-TiO₂ nanocomposite chemijournal.com | NaBH₄ | Effective | 60 s | Magnetic, easily separated |
| Biosynthesized CuNPs (using cabbage extract) longdom.org | NaBH₄ | Efficient | ~12 min | Green synthesis method |
| Cu/Cu₂O/C composite capes.gov.br | NaBH₄ | High | Not specified | MOF-derived porous carbon support |
The mechanism for the reduction of 4-nitrophenol to this compound using metal catalysts and NaBH₄ is generally understood to involve the catalyst providing a surface for the reaction. nih.govresearchgate.net 4-nitrophenol is deprotonated in the presence of NaBH₄, forming the 4-nitrophenolate (B89219) ion, which is then reduced stepwise on the catalyst surface to this compound. nih.govresearchgate.net
Metal Oxide and Semiconductor Catalysts
Metal oxide and semiconductor materials have been explored as catalysts for the reduction of 4-nitrophenol to this compound. For instance, copper ferrite in the form of CuFe₅O₈ has been synthesized via a co-precipitation method and demonstrated catalytic activity in this reduction. mdpi.com Samples calcined at various temperatures showed different structural characteristics and catalytic performances. The presence of mixed CuFe₅O₈ and copper oxide phases, rich in Cu²⁺, Fe²⁺, and Fe³⁺ ions, was revealed through characterization techniques like X-ray diffraction and X-ray absorption spectroscopy. mdpi.com Electron transfer among these ions contributes to the high efficiency of the catalytic reaction. mdpi.com A sample calcined at 600 °C exhibited an apparent kinetic constant of 0.25 min⁻¹, achieving nearly 100% conversion of 4-nitrophenol within 9 minutes. mdpi.com The specific surface area, as determined by BET analysis, also plays a role in the catalytic performance, with the sample calcined at 600 °C having the highest surface area (15.93 m² g⁻¹). mdpi.com
Another example involves ZnO nanowire arrays decorated with Cu nanoparticles. This material demonstrated high efficiency and reusability for the catalytic reduction of 4-nitrophenol. sciopen.com Density functional theory calculations suggested a synergistic effect between ZnO and Cu, attributed to electronic localization at the interface, which enhances the adsorption of 4-nitrophenolate ions and the capture of hydrogen radicals. sciopen.com This synergistic effect accelerates hydrogen transfer, leading to a rate constant of 43.02 × 10⁻³ s⁻¹ and an average conversion of 96.5% in 90 seconds over 10 cycles. sciopen.com
Metal-semiconductor nanocomposites have also shown promise. In situ synthesized Bi⁰–BiOX (X = Cl, Br, I) nanocomposites, for example, effectively catalyze the reduction of 4-nitrophenol in the presence of NaBH₄. ncl.res.inrsc.org The metallic Bi⁰ is generated in situ by the partial reduction of Bi³⁺ ions in BiOX. ncl.res.inrsc.org Among these, the Bi⁰–BiOI nanocomposite exhibited higher catalytic activity (kapp = 0.529 min⁻¹) compared to Bi⁰–BiOCl (kapp = 0.095 min⁻¹) and Bi⁰–BiOBr (kapp = 0.098 min⁻¹), which is linked to its efficient conversion into metallic Bi⁰. ncl.res.in Complete reduction of 4-NP was achieved within 6 minutes using the in situ generated Bi⁰–BiOI nanocomposite. ncl.res.inrsc.org
Metal-Free Catalysis
Metal-free catalysts have gained attention as sustainable alternatives to traditional metal-based catalysts. acs.org N-doped graphene (NG) has been reported for the metal-free catalytic reduction of 4-nitrophenol to this compound. rsc.orgcapes.gov.brresearchgate.net This catalyst achieved complete reduction of 4-nitrophenol without the generation of by-products, and its activity is comparable to some metallic catalysts. rsc.orgcapes.gov.brresearchgate.net Interestingly, the reaction catalyzed by N-doped graphene follows pseudo-zero-order kinetics, unlike the pseudo-first-order kinetics typically observed with metallic catalysts. rsc.orgcapes.gov.brresearchgate.net In situ FTIR experiments and theoretical calculations suggest that the adsorption of 4-nitrophenol ions onto the N-doped graphene surface, specifically at carbon atoms adjacent to doped nitrogen atoms, is the critical step determining the kinetics. rsc.orgcapes.gov.brresearchgate.net
Green Synthesis Routes in Catalytic Reduction
Green synthesis approaches in catalytic reduction focus on environmentally friendly methods for catalyst preparation and reaction execution.
Waste coffee grounds, a readily available resource, contain caffeine (B1668208) which can be utilized for the green synthesis of rhenium nanoparticles (ReNPs). mdpi.comscilit.comdntb.gov.uasciprofiles.comnih.gov Caffeine contains chelating oxygen and nitrogen atoms that can act as reductants for metal complexes. mdpi.comscilit.comdntb.gov.uanih.gov A one-step reduction of ReO₄⁻ ions using caffeine extracts from coffee beans and grounds allows for the synthesis of ReNPs without additional toxic chemicals. mdpi.comscilit.comdntb.gov.uanih.gov These green ReNPs have been successfully employed as homogeneous catalysts in the hydrogenation of 4-nitrophenol. mdpi.comscilit.comdntb.gov.uasciprofiles.comnih.gov This nanomaterial demonstrated superior catalytic activity, achieving complete reduction of 4-NP to 4-AP within 40–60 minutes with a first-order rate constant of 0.255 min⁻¹. mdpi.comscilit.comdntb.gov.uasciprofiles.comnih.gov Characterization techniques such as XRD, HRTEM, and FT-IR confirmed the formation and stabilization of ReNPs by caffeine. mdpi.comscilit.comdntb.gov.uasciprofiles.comnih.gov
Large-scale silver nanobelts (AgNBs) have been synthesized using a one-step green method at near room temperature, employing sodium carboxymethylcellulose (CMC) as a structure-directing agent and ascorbic acid as a reducing agent. rsc.orgresearchgate.net This approach avoids harsh conditions, tedious procedures, and environmentally unfriendly additives. rsc.org The resulting AgNBs exhibit high catalytic activity for the reduction of 4-nitrophenol to this compound. rsc.orgresearchgate.net The morphology of the silver nanostructures can be tuned by adjusting parameters such as CMC concentration, AgNO₃/ascorbic acid ratio, and temperature. rsc.org The slender and unique laced structure of the AgNBs contributes to their superior catalytic performance. rsc.org The reaction rate constant and activity factor for the AgNBs were reported as 1.74 × 10⁻² s⁻¹ and 87.00 s⁻¹ g⁻¹, respectively, significantly higher than other silver microstructures. rsc.org
Electrochemical Synthesis and Reduction
Electrochemical methods offer an alternative route for the synthesis of this compound, often providing a cleaner and more controllable process compared to traditional chemical reduction methods. researchgate.netscispace.com
The electroreduction of 4-nitrophenol is a key electrochemical method for synthesizing this compound. This process typically involves the transfer of electrons to the nitro group of 4-nitrophenol, leading to its reduction to the amino group. Various electrode materials have been investigated for this reaction, including gold and silver working electrodes, which demonstrate high electrocatalytic activity for 4-nitrophenol reduction while minimizing hydrogen evolution. scispace.com
Porous gold micropillar array electrodes, synthesized via a shape-controlled electrodeposition using a dual-template method, have shown efficiency and stability in the electroreduction of 4-nitrophenol. researchgate.netub.edu This method avoids the use of toxic chemical reducing agents and minimizes waste. researchgate.net These porous gold electrodes achieved high surface areas (up to 55.2 m² g⁻¹) and demonstrated excellent yields (approximately 100%), chemoselectivity, and a high kinetic constant of 2.5 × 10⁻² min⁻¹. researchgate.netub.edu
The electroreduction of nitroaromatic compounds like 4-nitrophenol is influenced by factors such as pH, solvent, and the nature of the catalyst. csic.es In protic media, the primary reduction product is typically aminophenol or aniline, depending on the acidity. csic.es For instance, in an acidic electrolyte (10% H₂SO₄), nitrophenol can be reduced to aminophenol in nearly quantitative yield. csic.es
Electrochemical oxidation of this compound has also been studied, where this compound is oxidized to p-quinone, which can then participate in further reactions. semnan.ac.ir
Catalyst-Free Electrochemical Chlorination of Aminophenol Derivatives
Electrochemical methods offer a pathway for the synthesis of chlorinated this compound derivatives, which are important in pharmaceutical ingredients. rsc.org A catalyst-free electrochemical procedure has been developed for the mono- and dichlorination of electron-rich aminophenol precursors. rsc.orgresearchgate.net This method utilizes dichloromethane (B109758) (DCM) as both the solvent and the source of chlorine. rsc.org The process relies on the degradation of DCM at the cathode, which generates chloride ions. These chloride ions are then used to produce active chlorine at the anode. rsc.org A key aspect of this method is the use of a "quasi-divided" cell design, where the cathode surface area is significantly smaller than the anode. rsc.org This design ensures that the solvent is preferentially degraded at the cathode, rather than the molecules in the solution. rsc.org This electrochemical protocol has demonstrated good isolated yields for a range of substrates. rsc.org
Iron-Acid Reduction Methods
Historically, this compound was commonly manufactured through the iron-acid reduction of nitrobenzene or 4-nitrophenol. chemdad.comchemicalbook.comarxiv.org This method typically involves the reduction of the nitro group using iron powder in the presence of an acid, such as sulfuric acid or hydrochloric acid. chemdad.comchemicalbook.comarxiv.org While this is a well-established, multi-step process, it has the disadvantage of generating a considerable amount of iron-containing sludge, which poses disposal challenges. chemicalbook.comarxiv.orgrasayanjournal.co.in
Alternative Precursors and Rearrangement Reactions
Exploring alternative starting materials and utilizing rearrangement reactions provides diverse routes to this compound synthesis.
Bamberger Rearrangement from Phenylhydroxylamine
The Bamberger rearrangement is a significant method for synthesizing this compound, involving the rearrangement of N-phenylhydroxylamines in the presence of strong aqueous acid. scribd.comwikipedia.orggoogle.com N-phenylhydroxylamines are commonly synthesized by the reduction of nitrobenzenes, often using catalysts like rhodium or zinc. scribd.comwikipedia.org The mechanism of the Bamberger rearrangement involves the protonation of N-phenylhydroxylamine, leading to the formation of a nitrenium ion intermediate. scribd.comwikipedia.org This intermediate then reacts with a nucleophile, such as water, to yield this compound. scribd.comwikipedia.org The reaction typically occurs in acidic conditions, with sulfuric acid being a common choice. rasayanjournal.co.ingoogle.combeilstein-journals.org The concentration of the acid and the reaction temperature can influence the yield and the formation of impurities. rasayanjournal.co.ingoogle.com
Amination of Hydroquinone (B1673460) as a Sustainable Route
The amination of hydroquinone presents a promising and potentially more sustainable route for the synthesis of this compound. digitellinc.comresearchgate.net Hydroquinone can be obtained from phenol, which in turn can be derived from sources like lignocellulosic biomass. digitellinc.com This approach aims to improve the green chemistry metrics of this compound production compared to traditional methods. digitellinc.com The direct amination of hydroquinone involves reacting hydroquinone with an aminating agent. digitellinc.com However, this step can be slow and may lack selectivity, often requiring elevated temperatures where this compound can be prone to further reactions. digitellinc.com Research in this area focuses on identifying suitable amination agents and reaction conditions to optimize conversion, yield, and selectivity. digitellinc.com
Cascade Conversion Strategies
Cascade conversion strategies involve multi-step reactions carried out in a single pot, offering potential advantages in terms of efficiency and reduced waste. For the synthesis of this compound, cascade approaches often involve the conversion of a starting material through a series of steps to the final product without isolating the intermediates. An example of a cascade conversion strategy involves the transformation of methyl parathion (B1678463), a toxic organophosphate pesticide, into this compound. bohrium.comresearchgate.net This process typically involves an initial enzymatic hydrolysis of methyl parathion to 4-nitrophenol, followed by the reduction of 4-nitrophenol to this compound. bohrium.comresearchgate.net Hybrid catalysts combining enzymes and reduction-catalytic materials have been developed to facilitate such cascade reactions. bohrium.comresearchgate.net
Optimization of Reaction Conditions and Selectivity
Derivatives of 4 Aminophenol: Synthesis and Functionalization
Synthesis of Pharmaceutically Relevant Derivatives
4-Aminophenol is a key intermediate in the production of several active pharmaceutical ingredients (APIs). wikipedia.orgzhishangchemical.com Its transformation into compounds like paracetamol, amodiaquine (B18356), and mesalazine highlights its importance in the pharmaceutical industry. wikipedia.orgzhishangchemical.com
Synthesis of Paracetamol (Acetaminophen)
Paracetamol, also known as acetaminophen (B1664979), is a widely used analgesic and antipyretic drug. wikipedia.org The primary industrial synthesis route for paracetamol involves the acetylation of this compound. wikipedia.orgresearchgate.netbocsci.comuwaterloo.ca
Reaction with Acetic Anhydride (B1165640)
The most common method for synthesizing paracetamol from this compound involves the reaction with acetic anhydride. researchgate.netuwaterloo.caCurrent time information in Bangalore, IN.slideshare.net This reaction acetylates the amino group of this compound, forming an amide bond and producing paracetamol and acetic acid as a byproduct. researchgate.netuwaterloo.ca The reaction typically occurs in an aqueous medium. researchgate.net
The reaction can be represented as:
H₂NC₆H₄OH + (CH₃CO)₂O → CH₃CONHC₆H₄OH + CH₃COOH
In this process, this compound is reacted with a slight stoichiometric excess of acetic anhydride. researchgate.net The paracetamol product is then typically isolated and purified through recrystallization. researchgate.netuwaterloo.caslideshare.net
Detailed research findings on this reaction include studies focusing on continuous reactive crystallization processes to minimize waste and improve efficiency. researchgate.net The purity of reactants and proper recrystallization techniques are crucial for achieving high yields. slideshare.net
Utilization of Glacial Acetic Acid and Zinc Powder Catalyst
Another method for paracetamol synthesis involves the use of glacial acetic acid and zinc powder as a catalyst and reducing agent. bocsci.comgoogle.comgoogle.com In this process, this compound is mixed with glacial acetic acid in a specific mass ratio, and zinc powder is added. google.comgoogle.com The reaction is conducted at elevated temperatures under normal pressure. google.comgoogle.com
An example of the conditions used in this method involves mixing this compound and glacial acetic acid in a mass ratio of 1:4 to 1:8, with the addition of zinc powder at 1.0% to 1.4% of the mass of this compound. google.comgoogle.com The reaction temperature is controlled between 130°C and 160°C for 6 to 11 hours. google.comgoogle.com After the reaction, unreacted zinc powder is filtered off, and glacial acetic acid is recovered by reduced pressure distillation. google.comgoogle.com The crude product is then washed and dried to obtain paracetamol. google.comgoogle.com This method is reported to offer advantages such as a simple process, low cost, and high yield. google.com
An experimental example using this method with a mass ratio of this compound to glacial acetic acid of 1:6 and 1.1% zinc powder at around 150°C for 9 hours yielded paracetamol with a purity of 98.5% and a yield of 88.4%. google.comgoogle.com
One-Pot Synthesis Strategies
One-pot synthesis strategies for paracetamol aim to streamline the production process by conducting multiple reactions in a single vessel without isolating intermediates. While the provided search results primarily detail the two-step acetylation with acetic anhydride or the glacial acetic acid/zinc method, the concept of one-pot synthesis is explored in chemical research to improve efficiency and reduce waste. Research into such strategies often focuses on optimizing reaction conditions and catalyst systems to achieve direct conversion of precursors to paracetamol.
Precursors to Other Active Pharmaceutical Ingredients (e.g., Amodiaquine, Mesalazine)
Beyond paracetamol, this compound serves as a precursor for other important APIs, including amodiaquine and mesalazine. wikipedia.orgzhishangchemical.com
Amodiaquine, an antimalarial and anti-inflammatory compound, can be synthesized using this compound as a starting material. nih.govosti.gov One synthetic route involves the reaction of this compound with 4,7-dichloroquinoline (B193633). nih.govgoogle.com Research has explored optimizing the molar ratio of this compound to 4,7-dichloroquinoline and reaction temperatures to maximize yield and minimize impurities in amodiaquine synthesis. google.com For instance, a molar ratio of this compound to 4,7-dichloroquinoline between 0.80 and 1.20 is often used, with preferred temperatures around 110°C. google.com
Mesalazine, also known as 5-aminosalicylic acid, is used to treat inflammatory bowel disease. wikipedia.orgmims.com this compound can be utilized as a raw material in the synthesis of mesalazine. zhishangchemical.comnih.govgoogle.com One approach involves taking p-nitrophenol as a raw material, converting it to 5-nitrosalicylaldehyde, and then proceeding to synthesize mesalazine. google.com Another method involves using p-aminophenol directly in a high-temperature, high-pressure gas-solid reaction under the action of a catalyst. google.com
Chlorinated this compound Derivatives
Chlorinated this compound derivatives are found in various pharmaceutical ingredients. rsc.org Electrochemical methods have been developed for the synthesis of these compounds through mono- and dichlorination of electron-rich precursors, utilizing dichloromethane (B109758) as both the solvent and chlorine source. rsc.org This electrochemical procedure involves the degradation of dichloromethane at the cathode, which releases chloride ions that are then used to generate active chlorine at the anode for the chlorination reaction. rsc.org
Another synthetic method for chlorinated this compound derivatives, such as 2-chloro-4-aminophenol, involves the chlorination of nitrophenol followed by reduction. google.com Specifically, 2-chloro-4-nitrophenol (B164951) is obtained by chlorinating nitrophenol with chlorine in an inert organic solvent. google.com This intermediate is then reduced to 2-chloro-4-aminophenol using a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as activated carbon and ferric trichloride (B1173362) hexahydrate. google.com
The reaction of this compound with excess chlorine can also generate multi-chloranil. atamanchemicals.com
Schiff Base Derivatives of this compound
Schiff bases, characterized by the presence of an azomethine group (C=N), are formed by the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) ijiset.commediresonline.org. This compound, possessing a primary amino group, readily undergoes this reaction with various aldehydes and ketones to yield Schiff base derivatives mediresonline.orgmdpi.com.
The synthesis of this compound Schiff bases typically involves reacting this compound with an equimolar amount of the corresponding aldehyde or ketone in a solvent, such as ethanol (B145695) ijiset.commediresonline.org. The reaction can be carried out under reflux conditions or by stirring at room temperature, often with the addition of a catalyst like glacial acetic acid to facilitate the condensation ijiset.commediresonline.orgmdpi.comresearchgate.net. The solid product obtained is usually purified by filtration and recrystallization ijiset.commediresonline.org.
Research has explored the synthesis and properties of various Schiff base derivatives of this compound. For instance, a series of five Schiff bases were synthesized by reacting this compound with different aromatic aldehydes, including 4-chlorosalicylaldehyde, 4-(dimethylamino)benzaldehyde, 3-nitrobenzaldehyde, thiophene-2-carbaldehyde, and cinnamaldehyde (B126680) mdpi.comresearchgate.net. These derivatives were characterized using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR, and elemental analysis mdpi.comresearchgate.net.
Schiff bases derived from this compound have demonstrated a range of biological activities. Studies have shown that these compounds can exhibit antimicrobial activity against various bacterial and fungal strains mdpi.comresearchgate.netekb.eg. They have also been investigated for potential antidiabetic activity, showing inhibition of enzymes like α-amylase and α-glucosidase mdpi.comresearchgate.net. Furthermore, DNA interaction studies with these Schiff bases suggest their potential as anticancer agents mdpi.comresearchgate.net.
The versatility of Schiff bases and their ability to form complexes with metal ions make them valuable in various fields, including medicinal chemistry ijiset.comekb.eg.
Structural Modifications for Enhanced Pharmacological Effects
Structural modifications of this compound have been pursued to develop compounds with enhanced or altered pharmacological properties. This often involves chemically altering the amino and/or hydroxyl functional groups or introducing new substituents onto the aromatic ring.
One area of investigation involves creating structural analogues of existing drugs based on the this compound scaffold. For example, new para-aminophenol derivatives containing fragments of acetic acid, saturated fatty acids, and monoethanolamine have been synthesized as potential analogues of paracetamol nih.gov. These modified compounds have shown modulating effects on thermoregulatory and nociceptive responses in experimental models, suggesting potential antipyretic and analgesic activities nih.gov.
Another approach involves synthesizing N-substituted this compound derivatives with specific biological targets. Research has focused on developing tyrosinase-targeted compounds based on structural variants of this compound for potential use as antimelanoma agents nih.gov. N-4-hydroxyphenylglycine and its α-methyl derivatives, methylphenylglycine and dimethylphenylglycine, showed antiproliferative effects on melanoma cell lines nih.gov. A notable increase in cytotoxicity was observed with morpholine-containing 4-aminophenols, such as N-(2-morpholinoethyl)-4-aminophenol, and its diacetoxy-derivative, DiAcMoAc, which exhibited significant cytotoxicity against melanoma cells nih.gov.
The chemical modifiability of this compound allows researchers to tailor its structure to achieve desired pharmacological characteristics, leading to the development of various medicinal molecules with different modes of action kajay-remedies.com.
N-Methylated Derivatives (N-methylaminophenol, N,N-dimethylaminophenol)
N-methylaminophenol (also known as 4-(methylamino)phenol (B85996) or p-(methylamino)phenol) and N,N-dimethylaminophenol (also known as 4-(dimethylamino)phenol) are commercially valuable methylated derivatives of this compound wikipedia.orgatamanchemicals.comontosight.ai.
N-methylaminophenol can be synthesized through several methods, including the reaction of this compound with methylamine (B109427) or dimethylamine (B145610) in the presence of a catalyst ontosight.ai. It can also be obtained by the decarboxylation of N-4-hydroxyphenylglycine or by the reaction of hydroquinone (B1673460) with methylamine wikipedia.org. Industrially, it can be prepared by the methylation of this compound or from methylamine by heating with 4-chlorophenol (B41353) or hydroquinone nih.gov. N-methylaminophenol is a colorless or light brown crystalline solid that is soluble in water, ethanol, and other organic solvents ontosight.ai. It is known by the trade name Metol and is used as a photographic developer wikipedia.orgwikipedia.org.
N,N-dimethylaminophenol can be synthesized from this compound. One method involves dissolving this compound hydrochloride in a mixture of methanol (B129727) and formaldehyde, followed by the addition of sodium borohydride (B1222165) thno.org. The reaction product is then extracted and purified thno.org.
These N-methylated derivatives find applications in various industries, including the manufacture of dyes, pigments, and pharmaceutical intermediates ontosight.ai.
Data Table: Selected this compound Schiff Base Derivatives and Activities
| Compound ID | Aldehyde/Ketone Used | Antimicrobial Activity | Antidiabetic Activity (α-amylase/α-glucosidase inhibition) | DNA Interaction |
| S-1 | 4-chlorosalicylaldehyde | Broad-spectrum | Significant inhibition (α-glucosidase 76.67%) mdpi.com | Hyperchromism mdpi.com |
| S-2 | 4-(dimethylamino)benzaldehyde | Broad-spectrum (best against S. aureus and M. luteus) mdpi.com | Significant inhibition (better α-amylase) mdpi.com | Hyperchromism, Bathochromic shift mdpi.com |
| S-3 | 3-nitrobenzaldehyde | Broad-spectrum (strong against B. spizizenii) mdpi.com | Significant inhibition | Hyperchromism, Bathochromic shift mdpi.com |
| S-4 | Thiophene-2-carbaldehyde | Broad-spectrum (strong against B. bronchiseptica) mdpi.com | Significant inhibition | Hypochromism, Bathochromic shift mdpi.com |
| S-5 | Cinnamaldehyde | Broad-spectrum | Significant inhibition | Hyperchromism mdpi.com |
Note: Data compiled from search result mdpi.com. Specific activity levels and detailed research findings are described in the text.
Data Table: N-Methylated Derivatives Properties
| Compound | Formula | Appearance | Melting Point (°C) | Solubility | Commercial Value |
| N-methylaminophenol | C₇H₉NO | Colorless or light brown crystals ontosight.ai | 100-105 ontosight.ai | Soluble in water, ethanol, organic solvents ontosight.ai | Commercial value wikipedia.org |
| N,N-dimethylaminophenol | C₈H₁₁NO | Not specified in detail thno.org | Not specified | Soluble in organic solvents thno.org | Commercial value wikipedia.org |
Toxicological Research on 4 Aminophenol and Its Metabolites
Mechanisms of Toxicity
The toxicity of 4-aminophenol is primarily attributed to its metabolic transformation into reactive species that can disrupt cellular homeostasis and damage vital cellular components. ontosight.ai
Oxidative Stress and Reactive Oxygen Species (ROS) Formation
Oxidative stress plays a significant role in this compound-induced toxicity. This compound can undergo oxidation, both enzymatic and non-enzymatic, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide (H₂O₂). ontosight.airesearchgate.netnih.gov This process can occur in aqueous solutions in the presence of molecular oxygen. researchgate.net The formation of ROS can precede the loss of cell viability. nih.gov Studies using modulators of ROS have investigated their role in this compound toxicity in renal cells. nih.gov For instance, in cell-free incubations, H₂O₂ was produced in the presence of this compound. nih.gov While ROS are generated inside cells exposed to this compound, these species may not be the sole or predominant cause of cellular injury. nih.gov However, the formation of reactive metabolites is accompanied by the production of free radicals, which can increase oxidative stress and contribute to kidney damage. researchgate.net
Formation of Reactive Metabolites (e.g., 1,4-benzoquinoneimine)
A key aspect of this compound toxicity is its metabolic activation to reactive intermediates, notably 1,4-benzoquinoneimine. psu.eduresearchgate.net This reactive metabolite can be formed through the oxidation of this compound. psu.eduresearchgate.net For example, oxidative metabolism of this compound, catalyzed by enzymes such as horseradish peroxidase or prostaglandin (B15479496) synthetase in vitro, results in the formation of phenoxy radicals and 1,4-benzoquinoneimine. psu.edu 1,4-benzoquinoneimine is an electrophilic molecule that is highly reactive and can undergo reactions with nucleophilic groups within cells. psu.eduscielo.br This formation of reactive metabolites is considered a crucial step in the toxic process. psu.edunih.gov
Covalent Binding to Cellular Components (e.g., Proteins, DNA, Glutathione)
Reactive metabolites of this compound, particularly 1,4-benzoquinoneimine, are capable of covalently binding to cellular macromolecules. psu.eduresearchgate.net This covalent binding can occur with proteins, DNA, and glutathione (B108866). ontosight.aipsu.eduresearchgate.net The reaction with sulfhydryl groups of proteins is a significant interaction. researchgate.netpsu.edu Studies have shown that radiolabel from this compound becomes covalently bound to renal proteins both in vitro and in vivo. psu.edu This covalent modification of critical proteins can disrupt their function and contribute to cellular injury. nih.gov While less information is available on direct DNA binding of this compound itself compared to other aromatic amines, its reactive metabolites, like quinone imines, are known electrophiles that can form adducts with DNA bases. scielo.br
Role of Glutathione Depletion and Thioether Adducts
Glutathione (GSH), a major cellular thiol, plays a critical role in detoxifying reactive metabolites by forming conjugates. psu.edunih.gov Exposure to this compound can lead to a rapid depletion of cellular glutathione levels. psu.edunih.govtandfonline.com This depletion is considered an important step in this compound toxicity. psu.edunih.gov When glutathione levels are significantly reduced, the reactive metabolites are free to bind to other nucleophilic cellular components, contributing to toxicity. researchgate.net
The reaction of 1,4-benzoquinoneimine with glutathione results in the formation of thioether adducts, such as 4-amino-3-S-glutathionylphenol and 4-amino-2-S-glutathionylphenol, among others. psu.edutandfonline.comnih.gov While glutathione conjugation is generally considered a detoxification pathway, some studies suggest that the formation of these thioether adducts may not be an obligatory detoxification process. psu.edutandfonline.comnih.gov In fact, certain glutathione conjugates of this compound have been shown to be nephrotoxic and may even be more toxic than the parent compound. psu.eduresearchgate.netnih.gov The toxicity of these conjugates may involve oxidation to form a 1,4-benzoquinoneimine thioether that can undergo redox cycling. researchgate.net The biosynthesis of toxic glutathione conjugates has been suggested to be responsible for this compound nephrotoxicity in vivo, potentially via a gamma-glutamyl transpeptidase-dependent pathway. nih.govpharmacompass.com
Here is a table summarizing some of the glutathione thioether adducts formed from this compound and 1,4-benzoquinoneimine:
| Compound Name | Description |
| 4-amino-3-S-glutathionylphenol | Glutathione conjugate of this compound |
| 4-amino-2-S-glutathionylphenol | Glutathione conjugate of this compound |
| 4-amino-2,5-bis-(glutathione-S-yl)phenol | Bis-glutathione conjugate of this compound |
| 4-amino-2,3,6-tris-(glutathione-S-yl)phenol | Tris-glutathione conjugate of this compound |
Mitochondrial Targeting by Reactive Intermediates
Mitochondria appear to be a critical target for the reactive intermediates formed during the metabolism of this compound. psu.edunih.govdntb.gov.ua Exposure to this compound has been shown to inhibit proximal tubule respiration and decrease cellular ATP levels, events that precede cell death. nih.govdntb.gov.ua This suggests that disruption of mitochondrial function is a key component of this compound-induced cytotoxicity. psu.edunih.govdntb.gov.ua Depletion of vital mitochondrial thiols, such as coenzyme A and glutathione, by oxidized aminophenols may contribute to mitochondrial toxicity. nih.gov
Metabolic Activation Pathways (e.g., N-hydroxylation via Cytochrome P450 1A2)
The metabolic activation of this compound is a crucial step in its toxicity. While the specific enzymes involved in this compound metabolism leading to the formation of the toxic quinoneimine are diverse and can include peroxidases and prostaglandin synthetase psu.edu, cytochrome P450 enzymes, particularly CYP1A2, are known to be involved in the N-hydroxylation of aromatic amines, a metabolic activation pathway that can lead to the formation of reactive electrophiles capable of binding to DNA. scielo.brnih.govscielo.broup.com Although some sources discuss CYP1A2 in the context of other aromatic amines like 4-aminobiphenyl (B23562) scielo.brnih.govoup.comiarc.fr, the principle of N-hydroxylation leading to reactive intermediates is relevant to the broader understanding of aminophenol metabolism and toxicity. Cytochrome P450 enzymes play a role in the renal cortex metabolism of N-acetyl-p-aminophenol (paracetamol), a related compound, leading to the formation of a reactive metabolite. researchgate.net While CYP1A2's direct role in the primary activation of this compound to 1,4-benzoquinoneimine is not as explicitly detailed as peroxidases in the provided snippets, the general pathway of N-oxidation catalyzed by CYP1A2 is a known mechanism for activating aromatic amines to toxic species. scielo.brnih.govscielo.broup.com
| Enzyme/Process | Role in this compound Metabolism/Toxicity | Relevant Metabolites/Outcomes |
| Oxidation (Enzymatic/Non-enzymatic) | Leads to formation of reactive intermediates and ROS. ontosight.airesearchgate.netpsu.edu | Phenoxy radicals, 1,4-benzoquinoneimine, ROS. researchgate.netpsu.edu |
| Prostaglandin Synthetase | Can catalyze oxidative metabolism in vitro. psu.edu | Phenoxy radicals, 1,4-benzoquinoneimine. psu.edu |
| Cytochrome P450 Enzymes (e.g., CYP1A2) | Involved in metabolic activation, potentially via N-hydroxylation. researchgate.netscielo.brnih.govscielo.broup.com | Reactive electrophiles, N-hydroxy metabolites. scielo.brnih.govscielo.broup.com |
| N-deacetylase | Involved in metabolism of N-acetyl-p-aminophenol. researchgate.net | Reactive metabolites (e.g., NAPQI). researchgate.net |
Organ-Specific Toxicity Studies
Exposure to this compound has been associated with adverse effects on specific organs, primarily the kidneys and liver ontosight.ai.
Nephrotoxicity
This compound is known to cause acute nephrotoxicity, particularly in rats psu.edunih.govdntb.gov.ua. This toxicity is characterized by damage to the renal tubules ontosight.ai.
A prominent effect of this compound-induced nephrotoxicity is the selective necrosis of the pars recta region of the renal proximal tubules psu.edunih.govdntb.gov.uaoup.com. Studies in rats have consistently demonstrated this specific damage pattern following administration of this compound psu.edunih.govdntb.gov.uaoup.com. For instance, a single injection of this compound in rats leads to necrosis in this particular segment of the nephron psu.edu. Research utilizing suspensions of rabbit renal proximal tubules has also investigated the time and concentration-dependent nature of this compound-induced cell death in these tubules nih.govdntb.gov.ua. At concentrations of 0.5 mM and 1 mM, this compound caused proximal tubule cell death over a 4-hour exposure period dntb.gov.ua. This cellular damage was preceded by an inhibition of proximal tubule respiration and a decrease in cellular ATP levels nih.govdntb.gov.ua.
Metabolism plays a crucial role in this compound-induced nephrotoxicity. The formation of reactive metabolites is considered a key step in its toxic action psu.edu. One such metabolite, 4-amino-3-S-glutathionylphenol, has been investigated for its contribution to renal toxicity psu.edunih.govresearchgate.net. Studies have indicated that this glutathione conjugate of this compound is targeted to the kidney oup.com. Research in Fischer 344 rats demonstrated that 4-amino-3-S-glutathionylphenol produced a dose-dependent necrosis of the proximal tubular epithelium and altered renal excretory function nih.govresearchgate.net. The observed renal necrosis was histologically and functionally similar to that caused by this compound itself, although lower doses of the glutathione conjugate were required to elicit the effect, suggesting it is a more potent nephrotoxicant than the parent compound nih.govresearchgate.net. The mechanism may involve the oxidation of the glutathione conjugate to a reactive intermediate that can undergo redox cycling nih.govresearchgate.net.
Hepatotoxicity
While nephrotoxicity is a primary concern, this compound has also been shown to cause liver damage ontosight.ai. Studies have indicated that this compound can induce acute hepatotoxicity in mice, characterized by elevated liver enzymes, necrosis, and apoptosis ontosight.airesearchgate.net. Research suggests that the N-acetylation of this compound to acetaminophen (B1664979) and the role of glutathione are involved in this compound-induced hepatotoxicity in mice researchgate.net.
Genotoxicity and Carcinogenicity Assessments
Assessments have been conducted to evaluate the potential of this compound to cause genetic damage and cancer nih.goveuropa.eucarlroth.com. This compound has been classified as suspected of causing genetic defects carlroth.comdcfinechemicals.comfishersci.cafishersci.besigmaaldrich.com.
In vitro studies, such as the Ames test, have generally shown negative results for mutagenicity in bacteria with or without metabolic activation europa.euindustrialchemicals.gov.aunihs.go.jpfda.gov. However, studies evaluating chromosomal aberrations in cultured mammalian cells have indicated that this compound can induce structural chromosomal aberrations europa.euindustrialchemicals.gov.aunihs.go.jp. For example, in cultured Chinese hamster lung (CHL/IU) cells, structural chromosomal aberrations were induced by this compound in a concentration-dependent manner nihs.go.jp.
Regarding carcinogenicity, available data are limited and sometimes conflicting ontosight.aiindustrialchemicals.gov.au. The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" ontosight.ai. Some studies, including a 2-year oral study in rats, have concluded that this compound is not expected to be carcinogenic industrialchemicals.gov.aufda.govchpa.org. However, the reliability and sufficiency of the data for a definitive carcinogenicity assessment have been questioned industrialchemicals.gov.aueuropa.eu.
Protective and Mitigating Strategies against this compound Toxicity
Research has explored strategies to protect against or mitigate the toxic effects of this compound, particularly its nephrotoxicity oup.comnih.gov. Given the role of oxidative metabolism and reactive intermediates in this compound toxicity, antioxidants have shown protective effects psu.edudntb.gov.uanih.goveuropa.eu. For instance, ascorbic acid has been shown to provide marked protection against this compound-induced depletion of cellular glutathione and cell death in studies using rabbit renal proximal tubules dntb.gov.ua. Co-administration of ascorbic acid with a glutathione conjugate of this compound in rats also offered almost complete protection against nephrotoxicity nih.gov.
Inhibitors of certain metabolic enzymes and transport systems have also been investigated. Studies suggest that the nephrotoxicity of the glutathione conjugate of this compound may be mediated by further processing via gamma-glutamyltransferase; consequently, inhibitors of this enzyme, such as acivicin, have shown protective effects against toxicity induced by the conjugate nih.govacs.org. While inhibitors of renal organic anion transport and cysteine conjugate beta-lyase had little effect on the toxicity of the glutathione conjugate, this highlights the specific metabolic pathways involved in its activation nih.gov.
Proper handling and safety protocols are also considered essential to prevent and mitigate adverse effects associated with this compound exposure ontosight.ai.
Role of Antioxidants (e.g., Ascorbic Acid)
Oxidation of this compound is considered an important factor in its ability to induce nephrotoxicity. This process can generate reactive metabolites that contribute to cellular damage. Antioxidants have been investigated for their potential to mitigate this compound-induced toxicity.
Studies have shown that ascorbic acid, an antioxidant, can decrease glutathione depletion and cell death in suspensions of rabbit renal tubular epithelial cells exposed to this compound. europa.eunih.goveuropa.eu Furthermore, simultaneous administration of ascorbic acid and [ring 3H]-p-aminophenol in rats at a 3:1 molar excess has also been shown to reduce toxicity. europa.eueuropa.eu Pretreatment with 2 mM ascorbic acid for 15 minutes completely protected against PAP toxicity in renal slices, and further studies indicated that ascorbic acid pretreatment prevented PAP-mediated depletion of glutathione (GSH). nih.gov These findings suggest that ascorbic acid provides protection by maintaining GSH status. nih.gov
However, not all antioxidants have demonstrated protective effects. For instance, the antioxidant N,N'-diphenyl-1,4-phenylenediamine (DPPD) at 2 µM did not afford protection against lactate (B86563) dehydrogenase (LDH) release induced by 1 mM PAP in proximal tubules. psu.edu
Impact of Pyruvate (B1213749) and Glucose on Oxidative Stress
Oxidative stress is implicated in this compound-induced toxicity. nih.govmarshall.eduresearchgate.net Studies have investigated the impact of metabolic substrates like pyruvate and glucose on this process and the resulting cellular damage.
Pyruvate has been observed to reduce the nephrotoxicity of some agents by maintaining glutathione status and preventing lipid peroxidation. nih.gov In studies with renal cortical slices from rats, pyruvate prevented an increase in LDH leakage and a decline in ATP levels caused by PAP exposure. nih.gov Pyruvate also prevented the decline in total glutathione levels induced by PAP and reduced the increase in glutathione disulfide (GSSG) levels. nih.gov Additionally, pyruvate reduced the extent of 4-hydroxynonenal (B163490) (4-HNE)-adducted proteins present after incubation with PAP. nih.gov These results indicate that pyruvate provides protection by serving as an energy substrate and reducing oxidative stress. nih.gov Pyruvate may protect by increasing total glutathione concentrations and recycling GSSG back to GSH. marshall.edu
Glucose has also been studied for its protective effects against PAP toxicity. In renal cortical slices, glucose provided less protection than pyruvate from PAP toxicity. nih.gov Pretreatment with glucose offered slight protection from LDH leakage and increases in %GSSG. marshall.edu Pyruvate, but not glucose, induced a significant increase in NADPH, supporting the hypothesis that pyruvate protects through NADPH-dependent recycling of glutathione. marshall.edu The greater protection offered by pyruvate suggests it may provide a more readily available source for preventing oxidative stress. marshall.edu
Inhibition of Cytochrome P-450
The role of cytochrome P-450 enzymes in this compound-induced toxicity has been investigated, particularly concerning the potential for inhibition of these enzymes.
Studies have shown that cytochrome P-450 inhibitors such as SKF525A (1 mM) and metyrapone (B1676538) (1 mM) had no effect on this compound-induced cell death in rabbit renal proximal tubules. nih.govpsu.edu Similarly, these inhibitors did not afford protection against the LDH release produced by 1 mM PAP. psu.edu This suggests that cytochrome P-450 mediated metabolism may not be the primary pathway leading to acute cell death in this model.
However, it is important to note that cytochrome P-450 enzymes are involved in the metabolism of various compounds, including acetaminophen, a derivative of this compound. psu.ac.thnih.gov While the direct inhibition of P-450 by this compound in the context of its own acute toxicity in renal tubules appears limited based on some studies, P-450 enzymes, particularly CYP2E1, CYP1A2, and CYP3A4, are involved in the activation of acetaminophen to a toxic intermediate. nih.gov
Pharmacokinetic and Pharmacodynamic Studies of Derivatives
Pharmacokinetic and pharmacodynamic studies of this compound derivatives are crucial for understanding their absorption, distribution, metabolism, excretion, and effects within the body.
Paracetamol (acetaminophen), a derivative of this compound, is a widely used analgesic and antipyretic. psu.ac.thmdpi.com Pharmacokinetic studies of paracetamol have shown it is quickly absorbed after oral administration, with peak plasma concentrations typically occurring between 0.5 and 2.0 hours. scielo.br It undergoes first-pass metabolism and has a short elimination half-life of about 2.5 hours. scielo.br
Research on new this compound derivatives has focused on synthesizing compounds with potentially improved pharmacodynamic profiles, such as enhanced analgesic and antipyretic properties, and potentially reduced toxicity compared to existing drugs like paracetamol. nih.gov For example, new para-aminophenol derivatives containing fragments of acetic acid, saturated fatty acids, and monoethanolamine have been synthesized and shown to have modulating effects on thermoregulatory and nociceptive responses in experimental models. nih.gov These derivatives reduced fever and suppressed nociceptive responses in rats. nih.gov
Other studies have explored the biological activities of synthesized this compound derivatives, such as Schiff base derivatives, for their antimicrobial and antidiabetic properties. nih.gov These studies involve evaluating the compounds' effects in biological systems, which falls under pharmacodynamic assessment. nih.gov
Pharmacokinetic studies of derivatives, such as paracetamol cocrystals, have also been conducted to evaluate strategies for enhancing oral absorption. mdpi.com Studies have shown that paracetamol-4,4′-bipyridine cocrystals exhibited a faster dissolution rate and an improved pharmacokinetic profile compared to paracetamol alone. mdpi.com Key pharmacokinetic parameters like Cmax and AUC0-∞ were higher for the cocrystal. mdpi.com
Table: Pharmacokinetic Parameters of Paracetamol and Paracetamol-4,4′-Bipyridine Cocrystal mdpi.com
| Parameter | Paracetamol (API) | Cocrystal |
| Cmax (ng/mL) | 6.55 ± 0.5 | 7.58 ± 0.5 |
| t1/2 (h) | 4.5 ± 0.09 | 4.3 ± 0.30 |
| Tmax (h) | 0.7 ± 0.00 | 0.83 ± 0.05 |
| AUC0-∞ (ng h/mL) | 28.12 ± 0.10 | 30.33 ± 0.12 |
The development of centrally acting paracetamol/p-aminophenol derivatives is also being explored to potentially potentiate the analgesic effect of paracetamol without increasing the risk of hepatotoxicity. dovepress.com Research suggests that p-aminophenol is converted in the brain to the bioactive metabolite AM404, which contributes to the analgesic effect of paracetamol. dovepress.com
Environmental Fate and Remediation of 4 Aminophenol
Environmental Release and Distribution Pathways
4-Aminophenol (4-AP) is introduced into the environment through various industrial and commercial activities. It is a significant raw material and intermediate in the manufacturing of dyes, rubber, petroleum products, and photographic chemicals. nih.govmdpi.com Consequently, wastewater from these industries is a primary source of its release into aquatic ecosystems. mdpi.com
Another major pathway for the environmental introduction of this compound is through the degradation of widely used pharmaceutical products. mdpi.com Specifically, 4-AP is a direct intermediate in the synthesis of paracetamol (acetaminophen) and is also a primary metabolite and degradation product of this common analgesic. nih.govatamanchemicals.com Therefore, contamination of the environment with this compound can occur from both the manufacturing of paracetamol and its subsequent breakdown after human use and excretion. nih.gov Its presence has been noted in various water samples, and due to its toxicity, the treatment of wastewater containing 4-AP is crucial before its discharge. mdpi.comatamanchemicals.comnih.gov
Degradation Mechanisms in the Environment
The breakdown of this compound in the environment occurs through several mechanisms, including biological degradation by microorganisms and chemical processes such as photodegradation and oxidation. These processes are critical for the natural attenuation and engineered remediation of this pollutant.
Bioremediation, which utilizes the metabolic capabilities of microorganisms, is an effective method for eliminating aromatic amines like this compound from soil and water. researchgate.net Several bacterial species have demonstrated the ability to degrade 4-AP, using it as a source of carbon and energy.
Notably, a strain of Pseudomonas sp., designated ST-4, has been shown to effectively degrade this compound. researchgate.net This strain can utilize 4-AP as a growth substrate and has demonstrated significant degradation efficiency in laboratory settings. researchgate.net Research has shown that inducing the bacterial cells with this compound enhances the rate of degradation compared to uninduced cells. researchgate.net
| Strain | Initial 4-AP Concentration | Degradation (%) | Time |
| Pseudomonas sp. ST-4 | 50 ppm | 0.8% | 7 days |
| Pseudomonas sp. ST-4 | 100 ppm | 26.6% | 7 days |
| Pseudomonas sp. ST-4 | 200 ppm | 13% | 7 days |
| Pseudomonas sp. ST-4 | Not specified (in broth) | up to 84% | Not specified |
Data sourced from research on Pseudomonas sp. strain ST-4 degradation of this compound. researchgate.net
Bacteria from the genus Serratia, such as Serratia marcescens, also play a role in the breakdown of this compound, primarily through enzymatic processes that facilitate oxidation. bohrium.comhep.com.cnresearchgate.net
The biodegradation of this compound is fundamentally an enzymatic process. In Serratia marcescens AB 90027, the enzyme responsible for catalyzing the degradation of this compound has been identified as being mainly an extracellular enzyme. bohrium.comhep.com.cnresearchgate.net This means the bacterium secretes the enzyme into the surrounding environment to break down the target compound. In other bacteria that degrade similar compounds, such as Burkholderia sp. RKJ 800 which degrades 4-chloro-2-aminophenol, specific enzymes like deaminase and dioxygenase have been detected. nih.gov The deaminase initiates the degradation by removing the amino group from the aromatic ring. nih.gov
The enzymatic degradation of this compound proceeds through a series of intermediate compounds before complete mineralization. The initial step in the pathway involves the conversion of this compound into benzoquinone and ammonia (NH3). bohrium.comhep.com.cnresearchgate.net Following this, the aromatic ring of benzoquinone is cleaved, leading to the formation of various short-chain organic acids. bohrium.comhep.com.cnresearchgate.net These have been identified as maleic acid, fumaric acid, and oxalic acid. bohrium.comhep.com.cnresearchgate.net Ultimately, these organic acids are further broken down into carbon dioxide (CO2) and water (H2O) as the final products of the degradation process. bohrium.comhep.com.cnresearchgate.net In advanced oxidation processes, hydroquinone (B1673460) is also a frequently detected intermediate. nih.govrsc.orgrsc.org
Photodegradation is another significant mechanism for the removal of this compound from the environment. nih.gov This process is categorized as an advanced oxidation process (AOP) where light energy, often in the presence of a catalyst, is used to break down organic pollutants. mdpi.comnih.gov While detailed mechanisms can be complex, the fundamental principle involves the generation of highly reactive species, such as hydroxyl radicals, which attack and decompose the this compound molecule. Photodegradation is considered a promising technique for the remediation of water contaminated with 4-AP and other similar pollutants. nih.gov
Chemical oxidation, particularly using hydrogen peroxide (H2O2), is a highly effective method for degrading this compound. nih.govbohrium.com This process can be enhanced through the use of catalysts.
One notable example is the use of an extracellular enzyme from Serratia marcescens as a catalyst for hydrogen peroxide oxidation. bohrium.comhep.com.cnresearchgate.net This bio-assisted chemical process has been studied to determine the optimal conditions for degradation. bohrium.comresearchgate.net Another approach involves using heterogeneous nanostructured iron catalysts in the presence of hydrogen peroxide, which has been shown to achieve complete degradation of 4-AP in minutes under optimal conditions. nih.gov The Fenton process, which utilizes ferrous ions (Fe2+) to catalyze the decomposition of H2O2 into powerful hydroxyl radicals, is also highly effective in degrading this compound. pwr.edu.pl
| Catalyst / Process | Initial 4-AP Concentration | Optimal pH | Optimal Temperature |
| Serratia marcescens enzyme + H2O2 | 500 mg/L | 9.0 - 10.0 | 40 - 60°C |
| Iron Nanocatalyst (FeCO3NRs@CALB) + H2O2 | 100 ppm | 4.0 | Room Temperature |
| Fenton's Process (Fe2+ + H2O2) | 200-500 mg/dm3 | 3.0 | 30°C |
Table summarizing optimal conditions for the oxidative degradation of this compound using hydrogen peroxide with various catalysts. nih.govbohrium.comresearchgate.netpwr.edu.pl
The degradation pathway in these oxidation processes often mirrors that of biodegradation, starting with the conversion to benzoquinone, followed by the formation of organic acids, and eventual mineralization to CO2 and H2O. bohrium.comhep.com.cn
Biodegradation by Microorganisms (e.g., Serratia marcescens, Pseudomonas sp.)
Adsorption and Desorption in Soil and Sediment
The mobility and fate of this compound in the terrestrial and aquatic environments are significantly influenced by its adsorption and desorption characteristics in soil and sediment. The soil adsorption coefficient (Koc), which indicates the partitioning of a chemical between soil organic carbon and water, is a key parameter in assessing its environmental transport. chemsafetypro.com
Studies on the adsorption of this compound on multi-walled carbon nanotubes have provided insights into its binding behavior, which can be analogous to interactions with soil organic matter. These studies have shown that the adsorption process can be described by various isotherm models, including the Langmuir, Freundlich, and Temkin models. The Freundlich isotherm model, in particular, has been found to be a good fit for the experimental data, suggesting a heterogeneous adsorption surface.
Table 1: Soil Mobility Parameters for this compound
| Parameter | Value | Interpretation | Source |
| Estimated Koc | 90 | High mobility | nih.gov |
| Bioconcentration Factor (BCF) | 10-46 | Low to moderate | nih.gov |
This table provides key parameters related to the environmental mobility and accumulation of this compound.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for a substance to bioaccumulate is a critical factor in assessing its environmental risk. For this compound, the bioconcentration factor (BCF), which measures the uptake of a chemical from water into an organism, has been determined in aquatic species.
In a study conducted on carp (Cyprinus carpio) over a period of eight weeks, BCF values of 10-39 were reported at a this compound concentration of 1.5 mg/L, and BCF values of 15-46 were observed at a concentration of 0.15 mg/L. nih.gov Based on these findings, the potential for bioconcentration of this compound in aquatic organisms is considered to be low to moderate. nih.gov
Environmental Remediation Technologies
The presence of this compound in wastewater and the environment necessitates the development of effective remediation technologies. Several advanced methods have been investigated for the degradation and removal of this compound.
Catalytic Degradation in Aqueous Solutions
Catalytic degradation processes offer a promising approach for the efficient removal of this compound from water. These methods often involve the use of catalysts to generate highly reactive species that can break down the organic pollutant. One area of research has focused on the catalytic reduction of 4-nitrophenol (B140041) to this compound, which, while a synthesis method, provides valuable information on catalyst design that can be adapted for degradation purposes. For instance, various metallic nanoparticles have been shown to be effective catalysts in this conversion.
More directly relevant to remediation, studies have explored the catalytic oxidation of this compound. For example, magnetic Fe3O4 nanoparticles have demonstrated catalytic activity for the degradation of chlorophenols, a related class of compounds, suggesting their potential for this compound as well. rsc.org The mechanism often involves the generation of hydroxyl radicals, which are powerful oxidizing agents. rsc.org
Application of Modified Clays (e.g., Lanthanum-Modified Montmorillonite)
Modified clays have emerged as effective and low-cost adsorbents for the removal of various pollutants from water. Montmorillonite, a type of clay mineral, can be modified to enhance its adsorption capacity and selectivity for specific contaminants. Lanthanum-modified montmorillonite has been investigated for the removal of pollutants, including nitrogen, phosphorus, and chemical oxygen demand (COD), from heavily polluted water. gnest.orgsemanticscholar.org While direct studies on this compound are limited, the proven efficacy of lanthanum-modified clays in removing a range of organic pollutants suggests their potential for the remediation of this compound-contaminated water. gnest.org The mechanism of removal by modified clays often involves a combination of adsorption and catalytic processes.
Enzyme-Based Remediation
Enzyme-based remediation utilizes the catalytic activity of specific enzymes to degrade pollutants into less harmful substances. This approach is highly specific and can be effective under mild environmental conditions. Research has demonstrated the potential of bacterial enzymes for the degradation of this compound.
A study on a newly isolated Pseudomonas sp. strain ST-4 showed its ability to utilize this compound as a growth substrate, achieving up to 84% degradation in broth cultures. researchgate.net The degradation was found to be more effective than autoxidation, highlighting the role of bioremediation. researchgate.net Further investigation revealed that the genes responsible for the degradation are located on a plasmid. researchgate.net
Table 2: Research Findings on Enzyme-Based Degradation of this compound
| Microorganism | Key Findings | Reference |
| Pseudomonas sp. strain ST-4 | Capable of using this compound as a growth substrate, achieving up to 84% degradation. Degradation is plasmid-encoded. | researchgate.net |
This table summarizes key findings from studies on the enzymatic degradation of this compound.
Metal-Organic Frameworks (MOFs) in Cascade Conversion
Metal-Organic Frameworks (MOFs) are a class of porous materials with high surface areas and tunable structures, making them promising candidates for catalysis and adsorption. While much of the research involving MOFs and this compound has focused on its synthesis from 4-nitrophenol, the catalytic properties of MOFs are also being explored for the degradation of organic pollutants. mdpi.com
Reviews on the application of MOFs in catalytic oxidation have highlighted their potential for the oxidation of various organic molecules, including phenols. magtech.com.cn The catalytic activity of MOFs can be attributed to the metal nodes or functionalized organic linkers within their structure. magtech.com.cn Amine-functionalized MOFs, for instance, have shown potential in various catalytic applications. rsc.org Although direct application in a cascade conversion for the complete mineralization of this compound is still an area of active research, the versatility of MOFs suggests they could be engineered for this purpose.
Environmental Monitoring and Regulatory Limits
The monitoring of this compound in various environmental matrices is crucial for assessing the extent of contamination, understanding its environmental fate, and ensuring the protection of ecosystems and human health. This section details the analytical methods used for its detection and discusses the current state of regulatory limits for this compound.
Environmental Monitoring Techniques
A variety of analytical methods have been developed for the detection and quantification of this compound in environmental samples, particularly in water. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the intended application, from routine monitoring to detailed research.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. sielc.comresearchgate.net HPLC methods offer good separation and quantification capabilities. For instance, a method using a mixed-mode stationary phase (duet SCX/C18) with a mobile phase of aqueous phosphate buffer and methanol (B129727) has been successfully applied to monitor aminophenol isomers in river water samples. researchgate.netepa.gov Detection is typically achieved using UV detectors at wavelengths such as 275 nm or 285 nm. sielc.comresearchgate.net The limits of quantification for such HPLC methods can range from 0.0778 to 0.2073 µg/mL. researchgate.net
In addition to conventional methods, significant research has focused on developing advanced sensor-based techniques for rapid, sensitive, and in-situ monitoring. researchgate.net Electrochemical sensors have emerged as a promising alternative, offering high sensitivity and portability. researchgate.net One such sensor, based on a laser-induced carbon electrode modified with a multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composite, demonstrated a very low detection limit of 0.006 μM using square wave voltammetry. nih.gov Another approach combined silver and palladium nanoparticles on a reduced graphene oxide modified electrode, achieving a limit of detection of 0.013 μM. nih.gov
Other analytical techniques employed for this compound monitoring include:
Microchip Capillary Electrophoresis (CE): This miniaturized system, coupled with electrochemical detection (ECD), is suitable for on-site monitoring of aminophenols in industrial wastewater. researchgate.net
Flow Injection Analysis (FIA): A method based on the inhibition of a chemiluminescence reaction allows for the determination of this compound at trace levels (down to 1.9 x 10⁻¹⁰ g/mL) in industrial and environmental waters. nih.gov
Spectrophotometry and Spectrofluorometry: These methods have also been suggested for the determination of aminophenols, though they may have drawbacks related to instrument complexity or sensitivity compared to newer sensor technologies. researchgate.net
The table below summarizes some of the analytical methods developed for the detection of this compound.
| Analytical Technique | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| High-Performance Liquid Chromatography (HPLC) | River Water | LOQ: 0.0778 - 0.2073 µg/mL | researchgate.net |
| Electrochemical Sensor (LIC/MWCNT-PANI) | Water Samples | LOD: 0.006 µM | nih.gov |
| Electrochemical Sensor (Ag-Pd/rGO) | Water Samples | LOD: 0.013 µM | nih.gov |
| Flow Injection Analysis (Chemiluminescence) | Industrial & Environmental Waters | LOD: 1.9 x 10⁻¹⁰ g/mL | nih.gov |
Regulatory and Occupational Exposure Limits
Despite its recognized toxicity and potential for environmental release, specific regulatory limits for this compound in environmental media like water, soil, or air are not well-established by major regulatory bodies. Similarly, defined occupational exposure limits are largely absent.
Several sources, including safety data sheets and hazardous substance fact sheets, indicate that no specific occupational exposure limits such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), a Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) have been established for this compound. coleparmer.commetasci.canj.gov The lack of established limits does not imply the substance is harmless; rather, it underscores the need for safe work practices and minimizing exposure to the lowest feasible level. nj.govosha.gov
The United States Environmental Protection Agency (EPA) has not set a specific Maximum Contaminant Level (MCL) for this compound in its National Primary Drinking Water Regulations. epa.gov In the European Union, this compound is subject to restrictions under REACH (Regulation (EC) No 1907/2006) concerning its use in tattoo inks and permanent make-up if it is classified under certain hazard categories (e.g., carcinogen, skin sensitizer), but this is a specific use-case restriction rather than a broad environmental quality standard. carlroth.com
The following table summarizes the status of regulatory and occupational limits for this compound.
| Agency/Regulation | Limit Type | Value | Reference |
| OSHA (USA) | Permissible Exposure Limit (PEL) | None Established | coleparmer.commetasci.ca |
| NIOSH (USA) | Recommended Exposure Limit (REL) | None Established | metasci.ca |
| ACGIH (USA) | Threshold Limit Value (TLV) | None Established | metasci.ca |
| EPA (USA) | Maximum Contaminant Level (Drinking Water) | None Established | epa.gov |
| EU REACH | Restriction in Tattoo Inks | Restricted based on hazard classification | carlroth.com |
The absence of widespread, legally enforceable environmental and occupational limits for this compound highlights a potential regulatory gap. Given its classification as harmful if swallowed or inhaled and very toxic to aquatic life with long-lasting effects, establishing such guidelines would be a critical step in managing its environmental and health risks. metasci.caharpercollege.edu
Analytical Methodologies for 4 Aminophenol Quantification and Detection
Spectrophotometric Methods
Spectrophotometry is a widely used analytical technique for the quantification of 4-aminophenol. These methods are typically based on the formation of a colored product that absorbs light in the visible region of the electromagnetic spectrum. The intensity of the color, which is directly proportional to the concentration of the analyte, is measured using a spectrophotometer.
One common approach involves the oxidative coupling of this compound with a chromogenic reagent. For instance, a sensitive and automated Flow Injection (FI) analysis method uses an alkaline sodium nitroprusside reagent, which reacts with this compound to form a specific blue derivative that is detected at 710 nm nih.gov. Another method involves the reaction of this compound with ninhydrin in a dimethylformamide (DMF) medium, producing a purple-colored complex (Ruhemann's purple) that absorbs maximally at 547 nm researchgate.net. Additionally, the formation of Schiff bases by reacting this compound with compounds like 4-nitrobenzaldehyde or 2,4-dinitrobenzaldehyde can be used for its spectrophotometric determination nih.gov.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance. For this compound, this technique can be applied directly by measuring its intrinsic absorbance at specific wavelengths. The absorption maxima for this compound have been identified at approximately 194 nm, 218 nm, and 272 nm in an acidic mobile phase sielc.comsielc.com. Analysis can also be performed at 275 nm sielc.comsielc.com. The choice of wavelength can be critical, as mobile phases and buffers may block wavelengths below 230 nm, potentially rendering measurements in that range ineffective sielc.com. The pH of the solution can also affect the UV-Vis spectrum of the compound sielc.comsielc.com.
Derivative Spectrophotometry
Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectral bands, allowing for the quantification of an analyte in the presence of interferences without prior separation nih.gov. This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. In the literature, the use of first-derivative and second-derivative spectrophotometry has been noted as a viable method for the determination of this compound ptfarm.pl. This technique is particularly useful for analyzing this compound in complex mixtures, such as in the presence of paracetamol, by utilizing the zero-crossing points of the interfering substance nih.gov.
Electrochemical Sensing and Voltammetry
Electrochemical methods, particularly voltammetry, offer highly sensitive and selective means for detecting this compound. These techniques are based on the electrochemical oxidation of this compound at an electrode surface, which generates a measurable current signal proportional to its concentration. The compound undergoes an electrochemical redox process involving an equal number of protons and electrons researchgate.net. Various voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed for this purpose samipubco.comresearchgate.net.
Modified Electrodes for Enhanced Sensitivity and Selectivity
To improve the performance of electrochemical sensors, the working electrode is often modified with various nanomaterials or polymers. These modifications enhance the electrode's active surface area, facilitate faster electron transfer, and exhibit electrocatalytic activity towards the oxidation of this compound, leading to increased sensitivity and lower detection limits researchgate.netresearchgate.netnih.gov. Common electrode materials that are modified include glassy carbon electrodes (GCE) and carbon paste electrodes (CPE) researchgate.netsamipubco.comsamipubco.com.
The modification of glassy carbon electrodes with a composite film of carbon nanotubes (CNTs) and Nafion creates a highly sensitive platform for electrochemical detection. CNTs are utilized for their large surface area and excellent electronic properties, which promote the charge transfer reaction rst9999.com. Nafion, a perfluorinated cation exchanger, serves as a binder to create a stable and homogeneous dispersion of CNTs on the electrode surface rst9999.com. The Nafion-CNT composite film enhances the electrocatalytic activity towards the analyte, resulting in a significantly improved signal. While specific studies on SWNT-Nafion films for this compound are not detailed, the principle is demonstrated in similar systems. For instance, a Nafion-graphene composite film on a GCE showed excellent electrocatalytic activity for the oxidation of this compound, with a linear response range of 0.5–200 μM and a detection limit of 0.051 μM selcuk.edu.trresearchgate.net. The synergistic effect of the high conductivity of the carbon material (graphene or CNTs) and the good affinity and antifouling properties of Nafion leads to a reusable and sensitive sensor rst9999.comselcuk.edu.trresearchgate.net.
A novel and simple technique for this compound detection involves the use of a carbon paste electrode modified with a two-dimensional (2D) leaf-like Zeolitic Imidazolate Framework-L (ZIF-L) and an ionic liquid (IL) samipubco.comsamipubco.com. This modified electrode (ZIF-L/IL/CPE) demonstrates significantly better performance compared to an unmodified CPE, characterized by a substantial increase in the peak current and a decrease in the redox potential samipubco.comsamipubco.com.
The ZIF-L/IL/CPE sensor provides a wide linear response for this compound concentrations ranging from 0.05 to 300.0 µM, with a low limit of detection (LOD) of 0.02 µM samipubco.comsamipubco.com. The sensor has been successfully applied to the detection of this compound in real water samples, showing excellent recovery rates between 97.5% and 104.3% with relative standard deviations (RSDs) of less than 3.3% samipubco.comsamipubco.com. These findings highlight the sensor's reliability, high repeatability, and long-term stability for practical applications in monitoring this compound levels samipubco.com.
Table 1. Performance of Selected Electrochemical Sensors for this compound Detection
| Electrode Modifier/Type | Technique | Linear Range (µM) | Limit of Detection (LOD) |
|---|---|---|---|
| ZIF-L/Ionic Liquid / CPE | DPV | 0.05 - 300.0 | 0.02 µM |
| Nafion-Graphene / GCE | DPV | 0.5 - 200 | 0.051 µM |
| Graphene–Chitosan / GCE | DPV | 0.2 - 550 | 0.057 µM |
| Ni-Co Layered Double Hydroxides / GCE | DPV | 0.5 - 700.0 | 0.15 µM |
| MWCNT-Polyaniline / LIC | SWV | 0.1 - 55 | 0.006 µM |
| Polycysteine (3DOM film) / GCE | DPV | 0.02 - 20 & 20 - 200 | 0.008 µM |
CPE: Carbon Paste Electrode; DPV: Differential Pulse Voltammetry; GCE: Glassy Carbon Electrode; LIC: Laser-Induced Carbon; SWV: Square Wave Voltammetry.
Nickel Oxide Nanoparticles Decorated Carbon Nanotube Nanocomposites
A highly sensitive and selective chemical sensor for this compound (4-AP) has been developed utilizing nickel oxide nanoparticles decorated carbon nanotube nanocomposites (NiO·CNT NCs). nih.gov This sensor is fabricated by applying a thin layer of the NiO·CNT NCs onto a glassy carbon electrode (GCE) with a surface area of 0.0316 cm². nih.gov The preparation of the nanocomposite is achieved through a facile wet-chemical method in a basic medium. nih.gov
The resulting sensor demonstrates significant electrochemical responses towards 4-AP, including high sensitivity, a large dynamic range, a low limit of detection, and long-term stability. nih.gov The calibration curve for 4-AP detection is linear over a wide concentration range, from 0.1 nmol/L to 0.1 mol/L, with a correlation coefficient (R²) of 0.914. nih.gov The limit of detection (LOD) is calculated to be 15.0 ± 0.1 pM, and the sensitivity is approximately 6.33 × 10⁻⁴ μA/(μM·cm). nih.gov This method, based on current vs voltage (I-V) measurements, shows promise for the detection of toxic agents in biological, environmental, and healthcare applications. nih.gov
| Parameter | Value |
| Electrode | Glassy Carbon Electrode (GCE) |
| Modification Material | Nickel Oxide Nanoparticles Decorated Carbon Nanotube Nanocomposites (NiO·CNT NCs) |
| Linear Range | 0.1 nmol/L - 0.1 mol/L |
| Limit of Detection (LOD) | 15.0 ± 0.1 pM |
| Sensitivity | ~6.33 × 10⁻⁴ μA/(μM·cm) |
| Correlation Coefficient (R²) | 0.914 |
H-ZSM-5 Zeolites Deposited Silver Electrodes
An alternative approach for the selective detection of this compound involves the use of H-ZSM-5 zeolites deposited on silver electrodes (AgE). rsc.org H-ZSM-5 zeolite, an inorganic material with a large surface area and a well-defined porous internal structure, is synthesized by calcining its ammonium (B1175870) form at 500 °C. rsc.orgresearchgate.net This protonated form is then deposited on a silver electrode with a surface area of 0.0216 cm². rsc.orgresearchgate.net
This sensor exhibits a rapid response to 4-AP in the liquid phase, along with good sensitivity and long-term stability. rsc.orgresearchgate.net The calibration plot is linear over a concentration range of 0.1 nM to 1.0 mM with a high correlation coefficient (r²) of 0.9979. rsc.orgresearchgate.net The sensitivity of this electrode is approximately 2.085 μA cm⁻² nM⁻¹, and the detection limit is 0.02 nM, determined at a signal-to-noise ratio of 3. rsc.orgresearchgate.netelsevierpure.com It has been noted through cyclic voltammetry and electrochemical impedance spectroscopy that the sensor's operation is dependent on the presence of air. rsc.orgresearchgate.net This technology presents a promising avenue for developing sensitive sensors for hazardous phenolic compounds in environmental and healthcare contexts. rsc.orgresearchgate.net
| Parameter | Value |
| Electrode | Silver Electrode (AgE) |
| Modification Material | H-ZSM-5 Zeolites |
| Linear Range | 0.1 nM - 1.0 mM |
| Limit of Detection (LOD) | 0.02 nM (at SNR of 3) |
| Sensitivity | ~2.085 μA cm⁻² nM⁻¹ |
| Correlation Coefficient (r²) | 0.9979 |
Laser Induced Graphene Electrodes Modified with MWCNT-PANI
A flexible and sensitive electrochemical sensor for this compound has been developed using laser-induced graphene (LIG) electrodes modified with a multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composite. mdpi.comdntb.gov.uanih.gov The LIG electrode is created by patterning a commercial low-cost polyimide (Kapton) sheet. mdpi.comnih.gov The MWCNT-PANI nanocomposite is synthesized via in-situ polymerization in an acidic medium and then applied to the LIG electrode. mdpi.comnih.gov
This modification significantly enhances the electro-catalytic activity towards the electrooxidation of 4-AP, which is attributed to the synergistic effects between the carbon nanotubes and polyaniline. mdpi.comnih.gov The active surface area of the electrode is increased by approximately 18.13% compared to the bare LIG electrode, leading to a significant improvement in the electron transfer rate. mdpi.comdntb.gov.uaresearchgate.net The sensor demonstrates good reproducibility and stability for 20 cycles or more. mdpi.comnih.gov For the determination of 4-AP, this sensor exhibits a detection limit of 0.006 μM over a concentration range of 0.1 μM to 55 μM. mdpi.comnih.govresearchgate.net This sensor has been successfully applied for the monitoring of 4-AP in real samples with good recoveries. mdpi.comnih.govresearchgate.net
| Parameter | Value |
| Electrode | Laser Induced Graphene (LIG) |
| Modification Material | Multi-Walled Carbon Nanotube-Polyaniline (MWCNT-PANI) |
| Linear Range | 0.1 μM - 55 μM |
| Limit of Detection (LOD) | 0.006 μM |
| Increase in Active Surface Area | ~18.13% |
| Stability | ≥ 20 cycles |
Applications of 4 Aminophenol in Advanced Materials and Other Fields
Precursor in Polymer Synthesis
4-Aminophenol is a key monomer used in the synthesis of several high-performance polymers known for their exceptional thermal stability and mechanical strength. Its bifunctional nature enables it to react with other monomers to form long polymer chains. These materials are critical in industries ranging from aerospace and electronics to automotive manufacturing.
Polyamides: this compound can be reacted with dicarboxylic acids or their derivatives to form aromatic polyamides. These polymers, known for their high strength and heat resistance, are used in demanding applications. The synthesis involves the formation of an amide linkage between the amino group of this compound and the carboxylic acid group of the co-monomer.
Polyimides: In the synthesis of polyimides, this compound is often used to create diamine monomers. The general process involves a two-step reaction, starting with the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally treated to form the final, highly stable polyimide. core.ac.ukazom.comdakenchem.comvt.edu These polymers exhibit outstanding thermal stability, chemical resistance, and dielectric properties, making them ideal for use in electronics and aerospace.
Benzoxazines: this compound is a critical starting material in the synthesis of benzoxazine monomers. mdpi.comnih.govacs.orgresearchgate.net These monomers undergo thermal ring-opening polymerization to produce polybenzoxazines, a class of phenolic resins with superior properties compared to traditional phenolic resins. These properties include near-zero volumetric shrinkage upon curing, low water absorption, excellent electrical insulating properties, and high glass transition temperatures. researchgate.net
| Polymer Class | Monomers Involved with this compound | Key Properties of Resulting Polymer |
| Polyamides | Dicarboxylic acids / Diacid chlorides | High thermal stability, good mechanical strength |
| Polyimides | Dianhydrides (to form a diamine precursor) | Excellent thermal and chemical resistance, superior dielectric properties |
| Benzoxazines | Formaldehyde, another amine (optional) | Near-zero shrinkage, low water absorption, high thermal stability |
Antioxidant Applications
The phenolic hydroxyl group in this compound's structure allows it and its derivatives to function as effective antioxidants. They can donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidation processes that can degrade materials such as plastics, rubber, and lubricants.
Research has shown that derivatives of this compound exhibit significant antioxidant activity. asianpubs.org For instance, studies on N-(4-hydroxyphenyl)retinamide (fenretinide), a derivative of this compound, have highlighted its role in suppressing the growth of cancer cells, which is linked to its antioxidant capabilities and its ability to generate reactive oxygen species (ROS) within the cancer cells. nih.gov It's noted that increasing the length of alkyl chains in 4-alkylaminophenols enhances their superoxide (B77818) trapping properties and ability to reduce lipid peroxidation. nih.gov However, the antioxidant mechanism can be complex; in the presence of metal ions like copper, this compound can also exhibit prooxidant activity, generating reactive oxygen species that can lead to cellular damage. researchgate.net This dual nature is a subject of ongoing research.
Research in Oncology Drug Development
This compound is a vital intermediate in the synthesis of various pharmaceutical compounds, including those used in cancer therapy. kajay-remedies.com Its structure provides a scaffold that can be chemically modified to create complex molecules with specific pharmacological activities.
A prominent example is its role as an essential precursor in the synthesis of Cabozantinib . kajay-remedies.comresearchgate.net Cabozantinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer, including renal cell carcinoma and hepatocellular carcinoma. kajay-remedies.com The synthesis involves multiple steps where this compound is used to build a crucial intermediate part of the final drug molecule. kajay-remedies.comresearchgate.net
Furthermore, research is actively exploring various derivatives of this compound for their potential as anticancer agents. Studies have shown that certain Schiff base derivatives and 1,3,4-oxadiazole derivatives of this compound exhibit antiproliferative activity and can induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.netnih.gov For example, a this compound-1,3,4-oxadiazole derivative was found to potentiate apoptosis in triple-negative breast cancer cells by targeting the MAP kinase pathway. researchgate.net DNA interaction studies also suggest that synthetic compounds derived from this compound have potential as anticancer agents. nih.gov
| Oncology Application | Role of this compound | Specific Example |
| Drug Synthesis | Essential precursor/intermediate | Synthesis of Cabozantinib kajay-remedies.comresearchgate.net |
| Drug Development | Core structure for new derivatives | 1,3,4-oxadiazole derivatives targeting MAP kinase researchgate.net |
| Preclinical Research | Parent compound for potential anticancer agents | Schiff base derivatives showing DNA interaction nih.gov |
Use in Analytical Reagents and Determination of Metal Ions
In the field of analytical chemistry, this compound serves as a reagent for the detection and quantification of various metal ions. Its ability to form colored complexes with specific metal ions allows for their determination using spectrophotometric methods. This application is valuable in environmental monitoring and industrial quality control. The reactions between this compound and target analytes result in colored products whose absorbance can be measured to determine the concentration of the analyte.
Supramolecular Chemistry and Host-Guest Interactions
This compound and its isomers are utilized in the study of supramolecular chemistry, particularly in host-guest interactions. These studies explore how a "host" molecule can non-covalently bind a "guest" molecule. wikipedia.org Research has investigated the interactions between hemicucurbiturils, a class of macrocyclic host molecules, and aminophenol guests, including this compound. researchgate.net These interactions are primarily driven by hydrogen bonds forming between the phenolic hydroxyl group of the this compound (the guest) and the carbonyl groups of the hemicucurbituril (the host). researchgate.net Such research is fundamental to developing new molecular sensors, drug delivery systems, and advanced materials based on molecular recognition principles.
Advanced Photographic Development Chemistry
This compound is a classical and highly regarded developing agent in black-and-white photography. wikipedia.orgwikipedia.org Its primary function is to reduce silver halide crystals that have been exposed to light on the photographic film into black, metallic silver, which forms the visible negative image. wikipedia.orgfsu.eduhowstuffworks.comstackexchange.com
It is the primary active ingredient in the well-known photographic developer Rodinal . wikipedia.orgskrasnov.comstackexchange.com First formulated by Agfa in 1891, Rodinal is one of the oldest photographic developer formulas still in use. skrasnov.com It is sold as a highly concentrated liquid that is diluted for one-shot use, ensuring fresh and consistent results. skrasnov.comtimlaytonfineart.com
Key characteristics of this compound-based developers like Rodinal include:
High Acutance: They are known for producing sharp images with well-defined grain. skrasnov.comtimlaytonfineart.com
Versatility: The contrast of the final image can be controlled by varying the dilution of the concentrate. skrasnov.comtimlaytonfineart.com Common dilutions include 1+25, 1+50, and 1+100. wikipedia.orgskrasnov.comtimlaytonfineart.com
Longevity: The concentrate has an exceptionally long shelf life, reportedly lasting for years even after being opened. skrasnov.comtimlaytonfineart.com
Future Research Directions and Emerging Trends
Development of Novel Green Synthetic Routes
The traditional synthesis of 4-aminophenol, often involving the reduction of 4-nitrophenol (B140041) derived from nitrated benzene (B151609), is associated with significant environmental concerns, including the use of harsh reagents and the generation of substantial waste. digitellinc.com Consequently, a major thrust of current research is the development of sustainable and environmentally benign synthetic methodologies.
Key areas of investigation include:
Biomass-Derived Feedstocks: Researchers are exploring the use of lignocellulosic biomass as a renewable starting material. digitellinc.com Hydroquinone (B1673460), which can be obtained from the depolymerization of lignin (a major component of biomass), is a promising precursor for this compound synthesis via direct amination. digitellinc.com This approach circumvents the reliance on petrochemical feedstocks. digitellinc.com
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to conventional chemical catalysts. The combined action of immobilized hydroxylaminobenzene mutase and zinc in a flow-through system has been shown to convert nitroaromatic compounds to the corresponding aminophenols. rsc.org This chemoenzymatic strategy capitalizes on the specificity of biocatalysts while utilizing a simple inorganic reductant.
Electrochemical Synthesis: Electrosynthesis presents a green alternative by using electrons to drive chemical reactions, thereby minimizing the need for toxic reducing agents. researchgate.net The electroreduction of 4-nitrophenol on specialized electrodes, such as porous gold micropillars, has been demonstrated as an efficient and selective method for producing this compound in aqueous solutions. researchgate.net This technique offers precise control over the reaction by tuning the electrical potential and current. researchgate.net
Catalytic Hydrogenation of Nitrobenzene (B124822): Alternative routes, such as the partial hydrogenation of nitrobenzene to phenylhydroxylamine, which then rearranges to this compound, are being optimized. wikipedia.org Research in this area focuses on developing highly selective catalysts, like Pt/C, and optimizing reaction conditions to favor the formation of this compound over byproducts like aniline. unive.it
These green chemistry approaches aim to improve the atom economy, reduce waste, and utilize renewable resources, aligning the production of this vital chemical intermediate with principles of sustainability.
Advanced Catalyst Design and Mechanistic Understanding
The catalytic reduction of 4-nitrophenol to this compound is a widely studied model reaction for evaluating the efficacy of new catalysts. acs.orgmdpi.com Future research is focused on designing highly active, selective, and reusable catalysts, as well as gaining a deeper mechanistic understanding of the transformation process.
Catalyst Development:
Nanocatalysts: Metallic nanoparticles (NPs) of gold, silver, platinum, palladium, and copper are at the forefront of this research due to their high surface-area-to-volume ratio. taylorandfrancis.com Efforts are directed towards controlling the size, shape, and composition of these NPs to enhance catalytic efficiency. taylorandfrancis.com
Supported Catalysts: To prevent agglomeration and facilitate recovery, NPs are often anchored on solid supports. acs.orgmdpi.com Materials like layered double hydroxides (LDHs), graphene oxide, and various polymers are being explored as supports that can improve catalyst stability and performance. taylorandfrancis.commdpi.com
Magnetic Nanocomposites: The integration of magnetic components (e.g., Fe₃O₄) into the catalyst structure allows for easy separation of the catalyst from the reaction mixture using an external magnet, enhancing reusability. taylorandfrancis.comchemijournal.com
Mechanistic Studies:
Langmuir-Hinshelwood Model: The reaction mechanism is often described by the Langmuir-Hinshelwood model, where both 4-nitrophenol and the reducing agent (commonly sodium borohydride) adsorb onto the catalyst surface before the reaction occurs. acs.orgmdpi.com
Intermediate Identification: Research aims to identify and characterize reaction intermediates, such as 4-hydroxylaminophenol, to elucidate the reaction pathway. acs.org Spectroscopic studies have also identified byproducts like 1,4-benzoquinone and hydroquinone, suggesting that the reaction can be more complex than previously assumed. nih.gov
Hydrogen Source: Recent studies have provided new insights, suggesting that for certain catalytic systems, water molecules, rather than sodium borohydride (B1222165), may be the primary source of hydrogen for the formation of the amino group. uvm.eduiaea.org
A more profound mechanistic understanding will enable the rational design of next-generation catalysts with superior performance for the synthesis of this compound and other related compounds.
Comprehensive Toxicological Risk Assessment and Biomarker Discovery
While this compound is a vital industrial chemical, its toxicity, particularly nephrotoxicity (kidney damage), necessitates a thorough understanding to ensure safe handling and mitigate health risks. nih.govnih.gov Future research is focused on detailed toxicological assessments and the identification of specific biomarkers of exposure and effect.
Key Research Areas:
Metabolic Activation: The toxicity of this compound is linked to its metabolic activation. It can be oxidized to a reactive quinoneimine intermediate that binds to cellular macromolecules, leading to cytotoxicity. nih.gov A significant area of research involves elucidating the role of glutathione (B108866) conjugation in its toxicity. Studies have shown that glutathione conjugates of this compound can be more nephrotoxic than the parent compound itself. nih.govnih.gov
Genotoxicity: this compound is suspected of causing genetic defects. carlroth.comharpercollege.edu Further research is needed to fully characterize its mutagenic potential and the underlying mechanisms, using a comprehensive battery of in vitro and in vivo assays.
Biomarker Discovery: Identifying sensitive and specific biomarkers of this compound exposure and toxicity is a critical goal. Research into its metabolism has identified several glutathione conjugates in bile, such as 4-amino-3-(glutathion-S-yl)phenol and 4-amino-2,5-bis(glutathion-S-yl)phenol, which could serve as potential biomarkers of exposure and bioactivation. nih.gov These biomarkers would be invaluable for monitoring occupational exposure and for clinical diagnostics in cases of poisoning.
A more complete toxicological profile will inform regulatory guidelines, improve risk assessment, and guide the development of safer handling procedures and potential therapeutic interventions for toxicity.
Innovative Environmental Remediation Technologies
The presence of this compound in industrial wastewater poses a significant environmental threat due to its toxicity to aquatic organisms. harpercollege.edu This has spurred research into developing efficient and sustainable technologies for its removal from contaminated water sources.
Emerging remediation strategies include:
Bioremediation: Utilizing microorganisms that can degrade this compound as a source of carbon and nitrogen is a cost-effective and environmentally sound approach. asm.org Research has identified bacterial strains, such as Burkholderia sp., that can metabolize this compound. asm.org Studies are focused on elucidating the specific metabolic pathways; for instance, strain AK-5 is proposed to convert this compound to 1,2,4-trihydroxybenzene via 1,4-benzenediol, which is then cleaved. asm.org
Enzymatic Degradation: The use of isolated enzymes offers a more controlled degradation process. Enzymes from organisms like Serratia marcescens have been shown to catalyze the degradation of this compound in the presence of hydrogen peroxide. researchgate.net The degradation pathway involves conversion to benzoquinone, followed by ring cleavage to form organic acids, and ultimately mineralization to CO₂ and H₂O. researchgate.net
Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, are effective for degrading refractory organic pollutants like this compound. Techniques such as the Fenton process and photocatalysis are being actively investigated. mdpi.com
Catalytic Reduction: The same catalytic systems used for the synthesis of this compound from 4-nitrophenol are also being applied for the remediation of 4-nitrophenol-contaminated water, converting it into the less toxic this compound, which can then be further degraded. chemijournal.comsciopen.com
The development of these innovative technologies is crucial for mitigating the environmental impact of this compound and ensuring the protection of aquatic ecosystems.
Design and Synthesis of New this compound Derivatives with Enhanced Therapeutic Profiles
The chemical scaffold of this compound is a cornerstone in medicinal chemistry, most notably as the precursor to paracetamol. digitellinc.com However, concerns over the liver toxicity of paracetamol at high doses have motivated researchers to design and synthesize new this compound derivatives with improved safety and potentially novel or enhanced therapeutic activities. nih.gov
Research in this area focuses on modifying the core structure to modulate its pharmacological and toxicological properties. This includes:
Synthesis of Schiff Bases: The reaction of this compound with various aldehydes yields Schiff base derivatives. mdpi.com These new compounds have been investigated for a range of biological activities, including antimicrobial, antidiabetic, and anticancer properties, with some showing promising DNA interaction capabilities. mdpi.comnih.gov
Hybrid Molecules: Novel hybrid molecules incorporating the this compound structure with other pharmacologically active moieties, such as 1,2,4-oxadiazole, have been synthesized. nih.gov One such hybrid demonstrated potent apoptosis-inducing activity against triple-negative breast cancer cells by targeting the MAPK P38 pathway. nih.gov
Paracetamol Analogues: Structure-activity relationship (SAR) studies are being conducted on paracetamol analogues to understand the link between chemical structure and both analgesic activity and toxicity. nih.gov For example, introducing electron-donating substituents at the 3 and 5 positions of the aromatic ring has been shown to decrease cytotoxicity in rat hepatocytes compared to paracetamol. nih.gov Conversely, acetylation of the amino group in p-aminophenol is crucial for reducing its toxicity compared to the parent compound. youtube.com
The overarching goal is to develop new chemical entities that retain or improve upon the desired therapeutic effects of existing drugs while minimizing adverse effects, thereby expanding the therapeutic utility of the this compound scaffold.
High-Throughput Screening for Biological Activities of Derivatives
To accelerate the discovery of new therapeutic agents from the diverse libraries of synthesized this compound derivatives, high-throughput screening (HTS) methodologies are becoming increasingly important. HTS allows for the rapid evaluation of thousands of compounds against a variety of biological targets to identify "hits" with desired activities.
Future research will increasingly employ HTS to screen this compound derivatives for a wide spectrum of biological activities beyond traditional analgesic and antipyretic effects, including:
Antimicrobial Activity: Screening against panels of pathogenic bacteria and fungi to identify new anti-infective agents. nih.govresearchgate.net
Anticancer Activity: Testing for cytotoxicity against various cancer cell lines and for specific mechanisms like apoptosis induction or enzyme inhibition. mdpi.comnih.gov
Enzyme Inhibition: Evaluating compounds as potential inhibitors of clinically relevant enzymes, such as α-amylase and α-glucosidase for antidiabetic applications, or cyclooxygenases for anti-inflammatory effects. mdpi.comnih.gov
Receptor Binding/Modulation: Screening for activity at specific cellular receptors, such as the TRPV1 receptor, which is involved in pain signaling and is a target for some paracetamol metabolites. researchgate.net
The integration of HTS with synthetic chemistry will streamline the drug discovery process, enabling the rapid identification of promising lead compounds derived from this compound for further preclinical development.
Integration of Computational Chemistry with Experimental Studies
The synergy between computational chemistry and experimental research is revolutionizing the process of drug design and materials science. In the context of this compound, computational tools are being used to predict properties, guide synthesis, and elucidate mechanisms, thus saving time and resources.
Key applications include:
Molecular Docking: This technique is used to predict the binding orientation and affinity of a synthesized derivative within the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net For example, molecular docking has been used to confirm the efficient binding of a this compound-oxadiazole hybrid to the MAPK P38 protein, corroborating experimental findings of its anticancer activity. nih.gov
Structure-Activity Relationship (SAR) Studies: Computational models can help rationalize the observed SAR for a series of analogues. By calculating electronic parameters—such as atomic charges and the energy difference between a parent compound and its radical form—researchers can correlate these properties with biological activity, as has been done for paracetamol analogues' inhibition of DNA synthesis. nih.gov
Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and reactivity of molecules. This can provide insights into reaction mechanisms, such as the catalytic reduction of 4-nitrophenol, and help predict the stability and properties of novel derivatives. sciopen.com
In Silico Toxicology: Computational methods are being developed to predict the potential toxicity of new chemical entities early in the design phase. This allows chemists to prioritize the synthesis of compounds with a higher predicted safety profile, reducing reliance on later-stage animal testing.
By integrating these in silico approaches with traditional bench-top experiments, researchers can adopt a more rational and efficient strategy for designing novel this compound derivatives with optimized properties for therapeutic or industrial applications.
Q & A
What are the common laboratory synthesis routes for 4-Aminophenol, and how are they optimized?
Basic
this compound is typically synthesized via catalytic reduction of 4-nitrophenol using metal catalysts (e.g., Ni/SiO₂) in the presence of reducing agents like NaBH₄ . Optimization involves adjusting catalyst loading (e.g., 10–20 wt% Ni), reaction temperature (25–50°C), and pH (neutral to slightly basic). Characterization via X-ray diffraction (XRD) and Brunauer–Emmett–Teller (BET) analysis ensures catalyst stability and surface area adequacy. Alternative routes include electrochemical reduction or hydrolysis of acetaminophen derivatives .
What analytical methods are recommended for quantifying this compound impurities in pharmaceutical formulations?
Basic
High-performance liquid chromatography (HPLC) with amperometric detection is widely used. A Luna C18 column (5 µm particle size) with a mobile phase of 0.1 M phosphate buffer (pH 3.0) and methanol (95:5 v/v) achieves separation at 0.8 mL/min flow rate. Detection limits as low as 0.1 µg/mL are achievable . Adsorptive stripping voltammetry using carbon nanotube-modified electrodes enhances sensitivity in complex matrices .
How do researchers evaluate and compare catalytic efficiencies in 4-nitrophenol reduction to this compound?
Advanced
Catalytic efficiency is assessed via turnover frequency (TOF) and apparent rate constants (k) derived from UV-Vis kinetics. For example, Ag-based metal-organic frameworks (MOFs) achieve k = 0.28 min⁻¹ under ambient conditions, while Ni/SiO₂ catalysts show k = 0.15 min⁻¹ . Discrepancies arise from differences in active sites, surface defects, or pore structures, necessitating complementary techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) to correlate structure-activity relationships .
What enzymatic pathways are involved in microbial degradation of this compound, and how are they characterized?
Advanced
Burkholderia sp. strain AK-5 metabolizes this compound via 1,4-benzenediol and 1,2,4-trihydroxybenzene, ultimately yielding maleylacetic acid . Key enzymes like 1,2,4-trihydroxybenzene 1,2-dioxygenase (Km = 9.6 µM) are identified using gas chromatography-mass spectrometry (GC-MS) and enzyme assays. Pathway elucidation requires knockout mutants and isotopic tracer studies to confirm intermediate fluxes .
How do researchers validate the structural integrity of this compound derivatives using advanced spectroscopic techniques?
Advanced
1H NMR (500 MHz, CDCl₃) confirms structure via characteristic peaks: δ 6.65 (d, aromatic H) and δ 4.80 (s, -OH/-NH₂). Fourier transform infrared (FTIR) identifies functional groups (e.g., N-H stretch at 3350 cm⁻¹). High-resolution mass spectrometry (HRMS) provides accurate mass verification (m/z 109.0528 for [M+H]⁺) .
How can contradictions in reported antioxidant activities of this compound derivatives be resolved?
Advanced
Discrepancies in radical scavenging assays (e.g., DPPH vs. ABTS) arise from solvent polarity and pH effects. Theoretical calculations (DFT) predict redox potentials, while experimental validation via cyclic voltammetry (e.g., Epa = +0.45 V vs. Ag/AgCl) reconciles inconsistencies. Standardized protocols (e.g., ISO 10977:2015) are critical for reproducibility .
What methodologies are employed to ensure compliance with pharmacopeial standards for this compound in drug products?
Advanced
USP 〈227〉 mandates impurity profiling using HPLC with ≤0.1% this compound in acetaminophen. Method validation includes specificity (peak purity ≥99%), accuracy (recovery 98–102%), and robustness (pH ±0.2 tolerance). Cross-laboratory studies using reference standards (e.g., NIST SRM 2389) ensure interassay precision (CV ≤5%) .
How are enzyme kinetics analyzed in this compound degradation studies?
Advanced
Michaelis-Menten parameters (Km, Vmax) are determined using Lineweaver-Burk plots. For 1,2,4-trihydroxybenzene 1,2-dioxygenase, activity assays monitor O₂ consumption via Clark-type electrodes or maleylacetic acid formation at 245 nm. Inhibitor studies (e.g., EDTA for metalloenzymes) confirm catalytic mechanisms .
What strategies optimize graphene-based composites for this compound detection or catalysis?
Advanced
Graphene/SnO₂ composites enhance electrochemical sensitivity by increasing surface area (BET ≈ 320 m²/g) and electron transfer. Synthesis involves hydrothermal reduction (180°C, 12 hr) with SnCl₄ and graphene oxide. Performance is validated via cyclic voltammetry and electrochemical impedance spectroscopy (EIS) .
How do researchers address batch-to-batch variability in this compound synthesis?
Advanced
Quality-by-design (QbD) approaches identify critical process parameters (e.g., reaction time, catalyst purity). Statistical tools (e.g., ANOVA) analyze variability sources, while in-line FTIR monitors reaction progression. Reproducibility is ensured by adhering to ISO 9001-certified protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
